19,20-Epoxycytochalasin D
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H37NO7 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
[(1R,2S,3S,5R,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate |
InChI |
InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9+/t15-,16+,20-,21-,22-,23+,24+,26+,27+,29-,30-/m0/s1 |
InChI Key |
WHJRAYUHVRYTTH-MQQXPATASA-N |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H]([C@H]4[C@@H](O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Fungal Sources of 19,20-Epoxycytochalasin D: A Technical Guide
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, detailing the fungal origins of the bioactive compound 19,20-Epoxycytochalasin D. The document outlines the primary fungal producers, presents quantitative data on its isolation, provides detailed experimental protocols, and visualizes key processes.
Fungal Producers and Quantitative Data
Several fungal species, primarily within the Xylariaceae family, are known producers of this compound and its analogs. These endophytic and wood-inhabiting fungi represent a rich source for the discovery of novel cytochalasans. The following table summarizes the known fungal sources and available quantitative data for this compound and related epoxycytochalasans.
| Fungal Species | Compound | Yield/Concentration | Reference |
| Xylaria cf. curta | This compound | Not specified | [1][2] |
| Nemania diffusa | 19,20-Epoxycytochalasin C and D related compounds | Not specified | [3] |
| Rosellinia sanctae-cruciana | This compound | Not specified | [4] |
| Xylaria hypoxylon | This compound | Not specified | [5] |
| Xylaria sp. sof11 | 19,20-Epoxycytochalasin Q | Biomass yield of 18.97 g/L in a 10-L fermenter | [6] |
| Xylaria karyophthora | 19,20-epoxidated cytochalasins | Not specified | [7][8] |
| Xylaria obovata | 19,20-Epoxycytochalasin Q | Not specified | [9] |
| Phomopsis sp. xz-18 | Pentacyclic cytochalasins (related structures) | 14 mg of compound 2 from scaled-up culture | [10] |
| Nemania sp. UM10M | 19,20-Epoxycytochalasins C and D | Not specified | [5] |
Experimental Protocols
The isolation and characterization of this compound from fungal sources involve a multi-step process encompassing fungal cultivation, extraction, and purification. The following protocols are synthesized from various cited research articles.
Fungal Cultivation
1. Solid-State Fermentation (Rice Medium):
-
Organism: Xylaria cf. curta[1][2], Xylaria karyophthora[7][8]
-
Medium: Rice medium.
-
Procedure: The endophytic fungus is cultivated on a solid rice medium. The specifics of media preparation and inoculation would follow standard mycological techniques.
-
Incubation: The culture is incubated under appropriate temperature and humidity conditions to allow for fungal growth and secondary metabolite production.
2. Liquid-State Fermentation (Potato Dextrose Broth):
-
Organism: Rosellinia sanctae-cruciana[4]
-
Medium: Potato Dextrose Broth (PDB).
-
Procedure: The fungal strain is subcultured on Potato Dextrose Agar (PDA) and then inoculated into PDB for submerged fermentation.[4]
-
Incubation: The liquid culture is incubated, typically with shaking, to ensure aeration and homogenous growth.
3. Agar Plate Cultivation:
-
Organism: Nemania diffusa[3]
-
Medium: Malt extract agar medium.
-
Procedure: The fungus is grown on the surface of malt extract agar plates.
-
Incubation: Plates are incubated until sufficient mycelial growth is observed.
Extraction and Purification
1. Initial Extraction:
-
From Solid Culture: The solid culture medium with fungal biomass is extracted with an organic solvent, typically ethyl acetate (EtOAc).[1][2][3] For instance, the solid culture of Phomopsis sp. xz-18 was soaked in a mixture of ethyl acetate, methanol, and acetic acid (80:15:5, v/v/v).[10]
-
From Liquid Culture: The fungal broth is typically separated from the mycelia. The broth is then extracted with an appropriate organic solvent.
2. Chromatographic Purification:
-
Initial Fractionation: The crude extract is often subjected to column chromatography for initial fractionation. Reversed-phase column chromatography is a common first step.[10]
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC.[3][7][8] A typical mobile phase for cytochalasin separation is a gradient of acetonitrile in water with 0.1% formic acid.[11]
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography is used to separate compounds based on their molecular size and is often employed for purifying cytochalasins.[10]
3. Structure Elucidation:
-
The purified compound's structure is determined using a combination of spectroscopic techniques, including:
-
High-Resolution Mass Spectrometry (HR-MS): To determine the molecular formula.[1][2][3]
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure.[1][2][3]
-
X-ray Diffraction: For determining the absolute configuration of crystalline compounds.[1][2]
-
Visualizations
The following diagrams illustrate the general workflow for isolating this compound and its known mechanism of action.
References
- 1. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documentsdelivered.com [documentsdelivered.com]
- 3. Cytochalasins from the Ash Endophytic Fungus Nemania diffusa DSM 116299 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentacyclic Cytochalasins and Their Derivatives from the Endophytic Fungus Phomopsis sp. xz-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unconventional semi-solid cultivation enhances cytochalasins production by the Colombian fungus Xylaria sp. CM-UDEA-H199 - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Architecture of 19,20-Epoxycytochalasins: An In-Depth Guide to their Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 19,20-epoxycytochalasins are a significant subclass of the cytochalasan family, a group of fungal secondary metabolites renowned for their complex molecular structures and potent biological activities, including cytotoxic and anti-angiogenic properties. The presence of the 19,20-epoxide ring is often crucial for their bioactivity, making the elucidation of its biosynthetic origins a key area of research for natural product chemists and drug developers. This technical guide provides a comprehensive overview of the current understanding of the 19,20-epoxycytochalasan biosynthetic pathway, detailing the enzymatic machinery, relevant quantitative data, and key experimental methodologies.
The Core Biosynthetic Pathway: A PKS-NRPS Assembly Line
The biosynthesis of all cytochalasans, including the 19,20-epoxy derivatives, originates from a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzymatic complex. This molecular assembly line is responsible for constructing the characteristic perhydroisoindolone core fused to a macrocyclic ring.
The process initiates with the PKS domains iteratively condensing malonyl-CoA units to generate a polyketide chain. Concurrently, the NRPS module activates and incorporates an amino acid, most commonly phenylalanine or tryptophan. The polyketide and amino acid moieties are then tethered and undergo a crucial intramolecular Diels-Alder cyclization to form the foundational cytochalasan scaffold.
Caption: Core biosynthesis of the cytochalasan scaffold.
The Crucial Epoxidation Step: The Role of Cytochrome P450 Monooxygenases
The formation of the defining 19,20-epoxide is a post-PKS-NRPS tailoring event. While the specific enzyme has not been definitively isolated and characterized for all 19,20-epoxycytochalasins, substantial evidence points to the involvement of cytochrome P450 monooxygenases (P450s) . These heme-containing enzymes are well-known for their ability to catalyze a wide range of oxidative reactions, including epoxidations, in secondary metabolism.
In the proposed pathway, a precursor cytochalasan, containing a double bond at the C19-C20 position, serves as the substrate for a specific P450 enzyme. This enzyme, utilizing molecular oxygen and electrons from a cognate NADPH-cytochrome P450 reductase, catalyzes the stereospecific epoxidation of the double bond to yield the final 19,20-epoxycytochalasin.
Caption: Proposed epoxidation of the procytochalasan scaffold.
Quantitative Data Summary
The following tables summarize the available quantitative data for various 19,20-epoxycytochalasins, including production titers and cytotoxic activities.
Table 1: Production Titers of 19,20-Epoxycytochalasins
| Compound | Producing Organism | Fermentation Conditions | Titer | Reference |
| 19,20-Epoxycytochalasin Q | Xylaria sp. sof11 | Optimized medium (35.2 g/L sucrose, 18.0 g/L fish meal) | 440.3 mg/L | [1] |
Table 2: Cytotoxic Activity (IC50) of Selected 19,20-Epoxycytochalasins
| Compound | Cell Line | IC50 (µM) | Reference |
| 19,20-Epoxycytochalasin C | HL-60 | 1.11 | [2] |
| 19,20-Epoxycytochalasin C | HT-29 | 0.65 | [3] |
| 19,20-Epoxycytochalasin D | BT-549 | 7.84 | |
| This compound | LLC-PK11 | 8.4 | |
| 19,20-Epoxycytochalasin Q | HL-60 | (Cytotoxic at 1 µg/mL) | [4] |
| Deacetyl-19,20-epoxycytochalasin Q | HL-60 | (Cytotoxic at 1 µg/mL) | [4] |
Key Experimental Protocols
This section details the methodologies for key experiments required to investigate the biosynthesis of 19,20-epoxycytochalasins.
Heterologous Expression and Functional Characterization of the Cytochrome P450 Epoxidase
Objective: To confirm the function of a candidate P450 gene in catalyzing the 19,20-epoxidation.
Experimental Workflow:
Caption: Workflow for P450 functional characterization.
Methodology:
-
Gene Identification and Cloning:
-
Identify candidate P450 genes within the biosynthetic gene cluster of a 19,20-epoxycytochalasin producer (e.g., Xylaria sp.).
-
Amplify the full-length cDNA of the candidate P450 gene using PCR.
-
Clone the amplified gene into a suitable fungal or yeast expression vector, such as pYES2, under the control of an inducible promoter (e.g., GAL1).
-
-
Heterologous Expression:
-
Transform a suitable host strain, like Saccharomyces cerevisiae, with the expression construct.
-
Co-express a cognate or a general fungal NADPH-cytochrome P450 reductase to ensure efficient electron transfer to the P450.
-
Grow the recombinant yeast culture and induce protein expression according to the vector's requirements (e.g., by switching the carbon source from glucose to galactose).
-
-
Functional Assay:
-
In Vivo Assay: Add the putative precursor (a cytochalasan with a C19-C20 double bond) to the culture of the expressing yeast. After a suitable incubation period, extract the metabolites from the culture medium and the yeast cells.
-
In Vitro Assay: Prepare microsomes from the recombinant yeast cells. Incubate the microsomes with the precursor substrate, NADPH, and molecular oxygen.
-
Analyze the reaction products by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare the retention time and mass spectrum with an authentic standard of the expected 19,20-epoxycytochalasin.
-
Quantitative Analysis of 19,20-Epoxycytochalasins in Fungal Cultures
Objective: To determine the production titer of a specific 19,20-epoxycytochalasin.
Methodology:
-
Sample Preparation:
-
Culture the producing fungal strain under desired fermentation conditions.
-
Separate the mycelium from the culture broth by filtration.
-
Extract the mycelium and the broth separately with an organic solvent (e.g., ethyl acetate).
-
Combine and evaporate the organic extracts to dryness and redissolve in a known volume of a suitable solvent (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the target 19,20-epoxycytochalasin.
-
Use a C18 reversed-phase column with a suitable mobile phase gradient (e.g., water and acetonitrile with formic acid).
-
Optimize the mass spectrometer parameters for the detection of the parent ion and specific fragment ions of the target compound (Multiple Reaction Monitoring - MRM mode).
-
-
Quantification:
-
Prepare a calibration curve using a purified standard of the 19,20-epoxycytochalasin of known concentrations.
-
Analyze the prepared samples by LC-MS/MS.
-
Calculate the concentration of the 19,20-epoxycytochalasin in the extracts based on the calibration curve and express the titer in mg/L of the original culture volume.
-
Conclusion
The biosynthesis of 19,20-epoxycytochalasins is a fascinating example of the chemical ingenuity of fungi. While the core pathway involving a PKS-NRPS is well-established, the specific tailoring enzymes, particularly the cytochrome P450 monooxygenases responsible for the crucial epoxidation, are an active area of investigation. The experimental protocols outlined in this guide provide a framework for the functional characterization of these enzymes and the quantitative analysis of their products. A deeper understanding of this biosynthetic pathway will not only advance our knowledge of fungal secondary metabolism but also pave the way for the bioengineering of novel cytochalasan analogs with improved therapeutic properties.
References
- 1. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional characterization of CYP71D443, a cytochrome P450 catalyzing C-22 hydroxylation in the 20-hydroxyecdysone biosynthesis of Ajuga hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Functional Characterization of Cytochrome P450 Sterol 14α-Demethylase (CYP51B) from Aspergillus fumigatus and Molecular Basis for the Development of Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Activities of 19,20-Epoxycytochalasin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan class of natural products. Exhibiting a range of biological activities, this compound has garnered interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its cytotoxic, antiplasmodial, and phytotoxic properties. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative data. Furthermore, this guide illustrates the compound's mechanism of action and experimental workflows through detailed signaling pathway and process diagrams.
Introduction
Cytochalasans are a diverse group of mycotoxins produced by various fungi, with over 300 analogues identified to date.[1] These compounds are characterized by a highly substituted perhydro-isoindolone moiety fused to a macrocyclic ring.[1] this compound is a member of this family and has been isolated from fungal species such as Nemania sp. and Xylaria cf. curta.[2][3] Like other cytochalasans, its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component of eukaryotic cells responsible for maintaining cell shape, motility, and division.[4] This interference with fundamental cellular processes underpins its observed biological activities, which include potent antiplasmodial and phytotoxic effects, as well as moderate to weak cytotoxicity against various cancer cell lines.[2][5][6]
Biological Activities and Quantitative Data
The biological activities of this compound have been evaluated in several studies. The following tables summarize the available quantitative data for its cytotoxic, antiplasmodial, and phytotoxic effects.
Cytotoxic Activity
The cytotoxicity of this compound has been assessed against a panel of human and other mammalian cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.
| Cell Line | Cell Type | IC50 (µM) | Reference(s) |
| BT-549 | Human breast carcinoma | 7.84 | [2] |
| LLC-PK11 | Pig kidney epithelial | 8.4 | [2] |
| P-388 | Murine leukemia | 0.16 | [5] |
| MOLT-4 | Human leukemia | 10.0 | [5] |
| HL-60 | Human promyelocytic leukemia | >10 | [7] |
| A549 | Human lung carcinoma | >10 | [7] |
| SMMC-7721 | Human hepatocellular carcinoma | >10 | [7] |
| MCF-7 | Human breast adenocarcinoma | >10 | [7] |
| SW480 | Human colon adenocarcinoma | >10 | [7] |
Table 1: Cytotoxic Activity of this compound
Antiplasmodial Activity
This compound has demonstrated potent activity against the malaria parasite, Plasmodium falciparum.
| Plasmodium falciparum Strain | IC50 (nM) | Reference(s) |
| 3D7 (chloroquine-sensitive) | 9.77 | [8] |
Table 2: Antiplasmodial Activity of this compound
Phytotoxic Activity
The phytotoxicity of this compound has been reported, although specific quantitative data such as IC50 values for plant growth inhibition are not extensively detailed in the reviewed literature. It is known to exhibit phytotoxic effects.[2]
Mechanism of Action: Disruption of the Actin Cytoskeleton and Downstream Signaling
The primary molecular target of cytochalasans, including this compound, is the actin cytoskeleton. By binding to the barbed (fast-growing) end of actin filaments, it inhibits the polymerization and elongation of new actin monomers.[4] This disruption of actin dynamics has profound effects on cellular processes and triggers downstream signaling cascades leading to cell cycle arrest and apoptosis.
Signaling Pathways
The disruption of the actin cytoskeleton by this compound is thought to initiate a cascade of signaling events that ultimately lead to cell death. While the precise pathways for this specific compound are not fully elucidated, studies on the closely related cytochalasin D provide a model for its likely mechanism of action.
Disruption of actin filaments can modulate the activity of Rho family GTPases (e.g., RhoA, Rac1, and Cdc42), which are key regulators of the cytoskeleton and various signaling pathways.[9][10] This can, in turn, lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the ERK, JNK, and p38 pathways.[11] The activation of these stress-responsive pathways can ultimately trigger the intrinsic and extrinsic apoptosis pathways.[12] The apoptotic cascade involves the activation of initiator caspases (e.g., Caspase-8 and Caspase-9) and executioner caspases (e.g., Caspase-3), leading to programmed cell death.[13][14] Furthermore, disruption of the actin cytoskeleton has been shown to induce cell cycle arrest, often at the G1/S transition.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[1][2][3][15][16]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[2][15]
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[2]
-
Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.[2][15]
-
Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.[2]
-
Absorbance Measurement: Measure the absorbance at 510-565 nm.[1][15]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
In Vitro Actin Polymerization Assay (Pyrene-Based)
This fluorescence-based assay monitors the polymerization of actin in vitro.[2]
-
Actin Preparation: Prepare pyrene-labeled G-actin.
-
Initiation of Polymerization: Initiate actin polymerization by adding a polymerization-inducing buffer.
-
Compound Addition: Add different concentrations of this compound to the reaction mixture.
-
Fluorescence Measurement: Monitor the increase in pyrene fluorescence over time using a fluorometer. An increase in fluorescence indicates actin polymerization.
Antiplasmodial Activity Assay
The antiplasmodial activity is typically determined using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: Culture P. falciparum in human erythrocytes.
-
Compound Treatment: Add serial dilutions of this compound to the parasite culture and incubate.
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Fluorescence Measurement: Measure the fluorescence to determine parasite growth inhibition.
Phytotoxicity Assay
A common method for assessing phytotoxicity is a seed germination and root elongation assay.
-
Seed Plating: Place seeds of a model plant (e.g., lettuce, Lactuca sativa) on a filter paper in a petri dish.[17]
-
Treatment: Moisten the filter paper with different concentrations of this compound.
-
Incubation: Incubate the petri dishes in a controlled environment.
-
Measurement: After a set period, measure the percentage of seed germination and the length of the radicle (root).
Experimental and Analytical Workflow
The discovery and characterization of bioactive fungal metabolites like this compound follows a systematic workflow.
This workflow begins with the culture of the fungus, followed by fermentation and extraction of secondary metabolites. The crude extract is then subjected to bioassay-guided fractionation to isolate the active compounds. Once a pure compound like this compound is obtained, its structure is elucidated using spectroscopic techniques. Subsequently, a battery of secondary bioassays is performed to comprehensively characterize its biological activities and elucidate its mechanism of action.
Conclusion
This compound is a bioactive fungal metabolite with demonstrated cytotoxic, antiplasmodial, and phytotoxic activities. Its primary mechanism of action, like other cytochalasans, is the disruption of the actin cytoskeleton, which leads to the induction of cell cycle arrest and apoptosis through complex signaling pathways. The detailed protocols and compiled quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this and related compounds. Future research should focus on delineating the specific molecular targets and signaling pathways affected by this compound to fully understand its pharmacological profile and potential for clinical development.
References
- 1. zellx.de [zellx.de]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rho GTPases: Regulation and roles in cancer cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SRB assay for measuring target cell killing [protocols.io]
- 16. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 17. jeeng.net [jeeng.net]
In Vitro Antiplasmodial Activity of 19,20-Epoxycytochalasin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiplasmodial activity of 19,20-Epoxycytochalasin D, a fungal metabolite isolated from Nemania sp. The document details its efficacy against Plasmodium falciparum, cytotoxicity against various mammalian cell lines, and the experimental protocols used for these assessments. Furthermore, a proposed mechanism of action is visualized to aid in understanding its potential as an antimalarial drug candidate.
Data Presentation: Efficacy and Cytotoxicity
This compound has demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The following tables summarize the quantitative data on its antiplasmodial efficacy and cytotoxicity, allowing for a clear comparison of its activity and selectivity.
Table 1: In Vitro Antiplasmodial Activity of this compound
| Plasmodium falciparum Strain | IC₅₀ (µM) | IC₅₀ (ng/mL) | Reference |
| D6 (chloroquine-sensitive) | 0.0008 (approx.) | 0.4 | [1] |
| W2 (chloroquine-resistant) | 0.0008 (approx.) | 0.4 | [1] |
| 3D7 | 0.00977 (9.77 nM) | 5.11 | [2] |
Note: IC₅₀ values were converted from ng/mL to µM using a molecular weight of 523.63 g/mol for this compound.
Table 2: In Vitro Cytotoxicity of this compound against Mammalian Cell Lines
| Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Vero | Monkey kidney epithelial | >9.1 (non-cytotoxic) | [1] |
| SK-MEL | Human malignant melanoma | >10 | [1] |
| KB | Human oral epidermoid carcinoma | >10 | [1] |
| BT-549 | Human breast ductal carcinoma | 7.84 | [3] |
| SK-OV-3 | Human ovarian adenocarcinoma | >10 | [1] |
| LLC-PK11 | Pig kidney epithelial | 8.4 | [3] |
| P-388 | Murine leukemia | 0.16 | [2] |
| MOLT-4 | Human T-cell leukemia | 10 | [2] |
Table 3: Selectivity Index of this compound
| P. falciparum Strain | Mammalian Cell Line | Selectivity Index (SI = IC₅₀ Cell Line / IC₅₀ P. falciparum) |
| D6/W2 | Vero | >11375 |
| 3D7 | BT-549 | 802 |
| 3D7 | LLC-PK11 | 860 |
| 3D7 | P-388 | 16 |
| 3D7 | MOLT-4 | 1024 |
The high selectivity index, particularly against the non-cancerous Vero cell line, indicates a favorable therapeutic window for this compound, suggesting it is significantly more toxic to the malaria parasite than to host cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures for assessing antimalarial drug efficacy and cytotoxicity.
In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation Method)
This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in Plasmodium.
References
Unveiling the Anticancer Potential: A Technical Guide to the Cytotoxicity of 19,20-Epoxycytochalasin D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cytotoxic effects of 19,20-Epoxycytochalasin D, a potent fungal metabolite, against various cancer cell lines. This document outlines the quantitative data on its cytotoxic activity, details the experimental methodologies for its evaluation, and visualizes the key signaling pathways involved in its mechanism of action.
Quantitative Cytotoxicity Data
This compound has demonstrated significant cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined through various in vitro assays. The following table summarizes the available quantitative data.
| Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| P-388 | Murine Leukemia | 0.16 | [1] |
| MOLT-4 | Human Leukemia | 10.0 | [1] |
| HL-60 | Human Promyelocytic Leukemia | Not explicitly stated for D, but C showed 1.11 µM | [2] |
| A549 | Human Lung Carcinoma | Moderate to weak cytotoxicity | [2] |
| SMMC-7721 | Human Hepatocellular Carcinoma | Moderate to weak cytotoxicity | [2] |
| MCF-7 | Human Breast Adenocarcinoma | Moderate to weak cytotoxicity | [2] |
| SW480 | Human Colorectal Adenocarcinoma | Moderate to weak cytotoxicity | [2] |
| BT-549 | Human Breast Ductal Carcinoma | 7.84 | [1] |
| LLC-PK11 | Porcine Kidney Epithelial | 8.4 | [1] |
| SK-MEL | Human Skin Melanoma | No cytotoxicity up to 10 µM | [1] |
| KB | Human Oral Epidermoid Carcinoma | No cytotoxicity up to 10 µM | [1] |
| SK-OV-3 | Human Ovarian Adenocarcinoma | No cytotoxicity up to 10 µM | [1] |
Experimental Protocols
This section details the methodologies employed to assess the cytotoxicity and elucidate the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assays
2.1.1. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[3][4][5][6][7]
-
Cell Seeding: Seed cells in 96-well microtiter plates at an appropriate density and incubate under standard conditions until they reach the desired confluence.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Fixation: After the desired incubation period, gently remove the culture medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate the plates at 4°C for at least 1 hour.
-
Washing: Remove the TCA solution and wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.[3][4] Allow the plates to air-dry completely.[3][4]
-
Staining: Add 50-100 µL of 0.057% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[3][7]
-
Destaining and Solubilization: After staining, wash the plates with 1% acetic acid to remove unbound SRB.[3][4] Allow the plates to air-dry. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[3][4][6][7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm or 540 nm using a microplate reader.[3][4] The absorbance is directly proportional to the cell number.
2.1.2. MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the SRB assay.
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 570 nm.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11][12]
-
Cell Preparation: Induce apoptosis by treating cells with this compound. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM HEPES pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.[8][11]
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorescently labeled Annexin V (e.g., Annexin V-FITC) and 1-2 µL of PI staining solution (e.g., 50 µg/mL).[8][11]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[8]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation and Treatment: Culture and treat cells with this compound as for other assays.
-
Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess changes in the expression of key apoptosis-regulating proteins like Bax, Bcl-2, and caspases.[13][14][15][16]
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.[13][14]
Signaling Pathways and Mechanisms of Action
This compound exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest, primarily targeting the actin cytoskeleton and key cell cycle regulators.
Induction of Mitochondrial-Mediated Apoptosis
Evidence suggests that this compound, similar to other cytochalasins, induces apoptosis through the intrinsic mitochondrial pathway. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases.[17]
Caption: Mitochondrial apoptosis pathway induced by this compound.
S-Phase Cell Cycle Arrest via CDK2 Inhibition
This compound has been shown to induce a dose-dependent arrest of cancer cells in the S phase of the cell cycle.[17] This arrest is attributed to the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S transition and S phase progression.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SRB assay for measuring target cell killing [protocols.io]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biologi.ub.ac.id [biologi.ub.ac.id]
- 11. bosterbio.com [bosterbio.com]
- 12. kumc.edu [kumc.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ROS-dependent Bax/Bcl2 and caspase 3 pathway-mediated apoptosis induced by zineb in human keratinocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Concurrent inhibition of CDK2 adds to the anti-tumour activity of CDK4/6 inhibition in GIST - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential of 19,20-Epoxycytochalasins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the antifungal properties of 19,20-epoxycytochalasins, a class of fungal metabolites with promising, yet underexplored, therapeutic potential. While research into the broad antifungal activity of all 19,20-epoxycytochalasin derivatives is ongoing, this document consolidates the current understanding of their mechanism of action, with a particular focus on 19,20-epoxycytochalasin Q (ECQ) for which quantitative data is most readily available. The guide details the impact of these compounds on crucial fungal processes, including hyphal morphogenesis, biofilm formation, and cellular integrity. Furthermore, it elucidates the molecular signaling pathways implicated in their antifungal effects and provides comprehensive experimental protocols for their evaluation.
Introduction to 19,20-Epoxycytochalasins
Cytochalasans are a large family of fungal secondary metabolites known for their diverse and potent biological activities, primarily attributed to their ability to disrupt actin filament function.[1] The 19,20-epoxycytochalasins are a sub-class of these compounds characterized by an epoxide ring at the C19 and C20 positions. This structural feature has been suggested to enhance their bioactivity.[2] While extensively studied for their cytotoxic effects against various cancer cell lines, their potential as antifungal agents is an emerging area of significant interest.[3][4][5]
The rise of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents with unique mechanisms of action. 19,20-epoxycytochalasins, by targeting the fungal cytoskeleton and related signaling pathways, represent a promising avenue for the development of new therapeutic strategies against clinically relevant fungi such as Candida albicans.
Quantitative Antifungal Activity
The quantitative assessment of the antifungal activity of 19,20-epoxycytochalasins is crucial for evaluating their therapeutic potential. To date, the most comprehensive data is available for 19,20-epoxycytochalasin Q (ECQ) against Candida albicans. Research on the antifungal activity of other derivatives, such as 19,20-epoxycytochalasin C, D, and N, is limited in the public domain, with most studies focusing on their cytotoxic properties.[4][5] One study noted that a cytochalasin hydroperoxide derivative exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 µM against Candida albicans.[6]
Table 1: Anti-hyphal and Anti-biofilm Activity of 19,20-Epoxycytochalasin Q (ECQ) against Candida albicans
| Activity Assessed | Concentration (µg/mL) | % Inhibition / Effect | Incubation Time (hours) | Reference |
| Anti-Hyphal Formation | 128 | ~19% | 24 | [7] |
| 256 | >95% (complete inhibition) | 24 | [7] | |
| Anti-Biofilm (Young Biofilm) | 128 | 80% (BIC₈₀) | 24 | [7] |
| Anti-Biofilm (24h-Preformed Biofilm) | 512 | 80% (BIC₈₀) | 24 | [7] |
| Biofilm Biomass Reduction (Young) | 128 | >80% | 24 | [7] |
| Biofilm Biomass Reduction (24h-Preformed) | 128 | >80% | 24 | [7] |
| Combined Anti-Hyphal (with 64 µg/mL Sophorolipids) | 8 or 16 | Potent Inhibition | 5 | [7] |
BIC₈₀: Biofilm Inhibitory Concentration required to inhibit 80% of the metabolic activity of the biofilm.
Mechanism of Action
The antifungal activity of 19,20-epoxycytochalasins stems from their ability to interfere with fundamental cellular processes in fungi. The primary target is the actin cytoskeleton, leading to a cascade of downstream effects that compromise fungal growth, morphogenesis, and viability.
Disruption of Actin Dynamics
19,20-epoxycytochalasins, like other cytochalasans, are potent inhibitors of actin polymerization. This disruption of the actin cytoskeleton directly impacts cell polarity, cell division, and morphogenesis, which are critical for fungal pathogenicity.
Inhibition of Hyphal Formation and Biofilm Development
A key virulence factor of pathogenic fungi like Candida albicans is the ability to switch from a yeast-like to a hyphal morphology, which is essential for tissue invasion and biofilm formation. ECQ has been shown to effectively inhibit this transition in a concentration-dependent manner.[7] At a concentration of 256 µg/mL, ECQ completely inhibits hyphal formation in C. albicans.[7] This anti-hyphal activity is a primary contributor to its potent anti-biofilm properties, as it prevents the formation of the complex, structured communities that are notoriously resistant to conventional antifungal drugs.[7]
Induction of Reactive Oxygen Species (ROS)
Treatment with ECQ leads to the intracellular accumulation of reactive oxygen species (ROS) in fungal cells.[7] Elevated ROS levels cause oxidative stress, leading to damage of cellular components such as proteins, lipids, and nucleic acids, ultimately contributing to fungal cell death.
Perturbation of Fungal Signaling Pathways
The antifungal effects of 19,20-epoxycytochalasins are mediated through the disruption of key signaling pathways that regulate fungal morphogenesis and virulence.
The Ras/cAMP/PKA pathway is a central signaling cascade in C. albicans that governs the yeast-to-hyphal transition in response to various environmental cues. 19,20-epoxycytochalasins are thought to interfere with this pathway, leading to the downregulation of hyphal-specific genes. The inhibition of this pathway is a key mechanism underlying the observed blockade of filamentation.
Ume6 and Tec1 are key transcription factors that act downstream of the Ras/cAMP/PKA pathway to regulate the expression of hypha-specific genes. Transcriptomic analyses have revealed that ECQ treatment leads to changes in the expression of genes regulated by Ume6 and Tec1, further confirming the disruption of this signaling cascade and providing a molecular basis for the observed anti-hyphal phenotype.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the antifungal properties of 19,20-epoxycytochalasins.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of 19,20-epoxycytochalasins against yeast pathogens like Candida albicans.
Materials:
-
96-well, flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS
-
Fungal inoculum, standardized to 0.5-2.5 x 10³ cells/mL
-
19,20-epoxycytochalasin stock solution (e.g., in DMSO)
-
Positive control antifungal (e.g., fluconazole)
-
Negative control (medium with DMSO, no drug)
-
Growth control (medium with inoculum, no drug)
-
Spectrophotometer or microplate reader
Procedure:
-
Drug Dilution: Prepare serial twofold dilutions of the 19,20-epoxycytochalasin in RPMI-1640 medium directly in the microtiter plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve the final desired inoculum concentration.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. targetmol.cn [targetmol.cn]
- 3. Pentacyclic Cytochalasins and Their Derivatives from the Endophytic Fungus Phomopsis sp. xz-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cytochalasins and Polyketides from a Mangrove Endophytic Fungus Xylaria arbuscula QYF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cell cycle-dependent hyphal and biofilm formation by a novel cytochalasin 19,20‑epoxycytochalasin Q in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 19,20-Epoxycytochalasin D
Audience: Researchers, scientists, and drug development professionals.
Introduction
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan class of compounds.[1][2] Like other cytochalasans, it exhibits a range of biological activities, including potent in vitro antiplasmodial and phytotoxic effects.[1] Research has also highlighted its cytotoxic activity against various tumor cell lines, making it a compound of interest in cancer research and drug development.[2][3] This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for the separation, identification, and quantification of chemical compounds.
The methodologies described herein are compiled from various scientific literature sources and are intended to provide a comprehensive guide for researchers working with this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis and biological activity of this compound and its related compounds.
Table 1: HPLC and LC-MS/MS Method Parameters
| Parameter | Description | Reference |
| Column | C18 Reverse Phase (e.g., Merck Chromolith RP18e, 4.6 x 100 mm) | [4] |
| Mobile Phase | A: Water with 0.1% v/v Formic AcidB: Acetonitrile with 0.1% v/v Formic Acid | [5] |
| Gradient | 5-100% B over 20 minutes | [5] |
| Flow Rate | 0.5 - 0.6 mL/min | [4][5] |
| Detection | UV-Vis Diode-Array Detector (DAD) at 210 nm | [5][6] |
| Injection Volume | 2 - 10 µL | [5][7] |
| Column Temperature | 25 °C | [5] |
| Mass Spectrometry | ESI-Iontrap-MS or Triple Quadrupole MS for MS/MS analysis | [5][7] |
| Selected Ion Monitoring | m/z 524.2 [M+H]⁺ for 19,20-Epoxycytochalasin C (similar mass to D) | [7] |
Table 2: Reported Cytotoxic Activity (IC₅₀ Values)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | BT-549 (Breast Cancer) | 7.84 | [1] |
| This compound | LLC-PK11 (Kidney Epithelial) | 8.4 | [1] |
| 19,20-Epoxycytochalasin C | HL-60 (Leukemia) | 1.11 | [2] |
| 19,20-Epoxycytochalasin C | HT-29 (Colon Cancer) | 0.650 | [8] |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments related to the HPLC analysis of this compound.
Protocol 1: Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound standard. Dissolve the standard in 1 mL of a suitable solvent such as methanol, ethanol, DMF, or DMSO.[9] Ensure complete dissolution. This will be your primary stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (e.g., acetonitrile:water mixture) to achieve concentrations within the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).
Protocol 2: Sample Preparation from Fungal Culture
This protocol is a general guideline for the extraction of this compound from fungal cultures for qualitative or semi-quantitative analysis.
-
Extraction: Lyophilize and then grind the fungal mycelia or solid fermentation media. Extract the ground material with an organic solvent such as ethyl acetate or methanol by sonication or maceration.
-
Concentration: Evaporate the organic solvent from the extract under reduced pressure to obtain a crude extract.
-
Purification (Optional): For cleaner samples, the crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography.
-
Final Preparation: Dissolve a known amount of the dried extract in the mobile phase. Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system.
Protocol 3: HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared standard solutions and samples onto the column.
-
Data Acquisition: Acquire chromatograms and record the peak areas and retention times. The UV detection wavelength is typically set at 210 nm.[5][6]
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions versus their corresponding concentrations.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: Workflow for this compound Analysis.
Logical Relationship of Analytical Steps
This diagram shows the logical progression and dependencies of the key steps in the analytical method.
Caption: Logical Steps in HPLC Method Development and Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC–PDA–MS/MS-Based Dereplication Guided Isolation of a New Optical Isomer of 19,20-Epoxycytochalasin-N and Its Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unconventional semi-solid cultivation enhances cytochalasins production by the Colombian fungus Xylaria sp. CM-UDEA-H199 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioaustralis.com [bioaustralis.com]
Application Notes and Protocols for 19,20-Epoxycytochalasin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed NMR and mass spectrometry data for 19,20-Epoxycytochalasin D, along with comprehensive protocols for its analysis. This information is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound is a fungal metabolite belonging to the cytochalasan family, a group of compounds known for their diverse and potent biological activities. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, making them of significant interest for drug development.[1][2] Accurate and reliable analytical data are crucial for the identification, characterization, and quantification of this compound in complex mixtures, as well as for elucidating its mechanism of action.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
NMR Spectroscopic Data
The ¹H and ¹³C NMR data for this compound, measured in CDCl₃ at 500 MHz, are summarized below. These data are based on the revised structure of 19(βH), 20(αH)-epoxycytochalasin D.[1]
Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃ [1]
| Position | δC (ppm) | δH (ppm), multiplicity, J (Hz) | HMBC (H→C) | NOESY (H→H) |
| 1 | 173.52 | - | - | - |
| 3 | 53.94 | 3.25 (m) | - | 2, 27, 31 |
| 4 | 50.70 | 2.27 (t, 4.9) | 6, 10, 21 | 5, 8, 10a, 10b |
| 5 | 32.58 | 2.60 (m) | 4, 6, 11 | 4 |
| 6 | 147.48 | - | - | - |
| 7 | 69.99 | 3.83 (d, 10.3) | 6, 12, 13 | 12b, 13 |
| 8 | 46.55 | 2.64 (m) | 1, 7, 9, 13, 14 | 4 |
| 9 | 52.53 | - | - | - |
| 10 | 45.16 | a: 2.87 (dd, 13.4, 5.1), b: 2.75 (dd, 13.4, 9.0) | 3, 4, 1', 2', 6' | 4, 27, 31 |
| 11 | 13.50 | 0.90 (d, 6.7) | 4, 5, 6 | 2, 3, 5, 12a |
| 12 | 114.35 | a: 5.29 (s), b: 5.07 (s) | 5, 7 | 11, 7 |
| 13 | 131.20 | 5.90 (dd, 15.5, 9.8) | 14, 15 | 7, 14, 15a |
| 14 | 133.42 | 5.71 (ddd, 15.5, 10.0, 5.8) | 8, 13 | 13, 15a, 15b, 16 |
| 15 | 37.44 | a: 2.68 (m), b: 2.11 (dd, 12.0, 5.8) | 16, 20, 13, 14, 16, 22 | 13, 14, 15b, 14, 15a, 22 |
| 16 | 41.93 | 3.22 (m) | 14, 15, 17, 22 | 14, 22 |
| 17 | 215.29 | - | - | - |
| 18 | 76.36 | - | - | - |
| 19 | 59.65 | 3.16 (d, 1.8) | 18, 20 | 23, 25 |
| 20 | 52.76 | 3.54 (brs) | 19, 21 | 3, 21 |
| 21 | 74.12 | 5.52 (s) | 4, 8, 19, 20, 25 | 20, 25 |
| 22 | 19.16 | 1.21 (d, 6.7) | 15, 16, 17 | 15b, 16 |
| 23 | 21.86 | 1.54 (s) | 18, 19 | 19 |
| 24 | 169.81 | - | - | - |
| 25 | 20.66 | 2.16 (s) | 24 | 19, 21 |
| 26 | 137.13 | - | - | - |
| 27, 31 | 129.18 | 7.17 (d, 7.2) | 10, 2', 3', 4', 5', 6' | 3, 10, 28, 29 |
| 28, 30 | 128.96 | 7.32 (m) | 1', 2', 6' | 27, 29 |
| 29 | 127.12 | 7.25 (m) | 2', 3', 5', 6' | 27, 28 |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound.
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Molecular Formula |
| HRESIMS | [M+H]⁺ | 524.2654 | C₃₀H₃₈NO₇ |
Experimental Protocols
The following protocols provide a general framework for the isolation and analysis of this compound.
Protocol 1: Isolation and Purification of this compound from Fungal Culture
This protocol outlines the general steps for extracting and purifying this compound from a fungal source, such as Xylaria species.
1. Fungal Cultivation:
-
Inoculate the desired fungal strain (e.g., Xylaria hypoxylon) into a suitable liquid medium (e.g., Potato Dextrose Broth).
-
Incubate the culture under appropriate conditions (e.g., 28°C, 150 rpm) for a sufficient period to allow for the production of secondary metabolites.
2. Extraction:
-
After incubation, terminate the fermentation by adding methanol to the culture broth.
-
Homogenize the culture and separate the mycelia from the broth by centrifugation or filtration.
-
Extract the supernatant and the mycelia separately with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.
3. Chromatographic Purification:
-
Subject the crude extract to a primary separation step using column chromatography on silica gel or other suitable stationary phases.
-
Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to fractionate the extract.
-
Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool fractions containing the compound of interest and further purify them using preparative HPLC on a C18 column to yield pure this compound.
Protocol 2: NMR Data Acquisition
1. Sample Preparation:
-
Dissolve approximately 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Shim the magnetic field to obtain optimal resolution.
3. Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Acquire two-dimensional NMR spectra, including:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting different spin systems and establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
-
4. Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H spectrum and pick peaks in all spectra.
-
Analyze the 1D and 2D spectra to assign all proton and carbon resonances and to elucidate the structure and stereochemistry of the molecule.
Protocol 3: Mass Spectrometry Data Acquisition
1. Sample Preparation:
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample to a final concentration of 1-10 µg/mL for analysis.
2. LC-MS/MS Analysis:
-
Use a Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS/MS), such as a Triple Quadrupole or an Orbitrap instrument.
-
Liquid Chromatography:
-
Inject the sample onto a C18 analytical column.
-
Elute the compound using a gradient of mobile phases, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Acquire full scan mass spectra to determine the molecular weight of the compound.
-
Perform tandem MS (MS/MS) experiments by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and fragmenting it to obtain characteristic product ions for structural confirmation.
-
Visualizations
Isolation and Analysis Workflow
The following diagram illustrates a typical workflow for the isolation, purification, and structural elucidation of this compound.
Proposed Cytotoxic Signaling Pathway
This compound and related compounds have been shown to induce cytotoxicity in cancer cells. While the exact mechanism for this specific compound is under investigation, related cytochalasans are known to interfere with actin polymerization and can induce apoptosis. For a related compound, 19,20-epoxycytochalasin C, CDK2 has been suggested as a possible target, and the compound was shown to induce S phase cell cycle arrest and apoptosis.[3] The following diagram depicts a plausible signaling pathway for the cytotoxic effects of this compound.
References
Application Notes and Protocols for Studying Actin Dynamics with 19,20-Epoxycytochalasin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin D is a member of the cytochalasan family of fungal metabolites known for their potent effects on the actin cytoskeleton.[1] These compounds are invaluable tools for investigating the intricate dynamics of actin polymerization and depolymerization, which are fundamental to numerous cellular processes, including cell motility, division, and morphology.[2] This document provides detailed application notes and experimental protocols for the utilization of this compound in studying actin dynamics in various cell lines.
Mechanism of Action
Cytochalasins, including this compound, primarily exert their effects by interacting with the barbed (fast-growing) end of actin filaments.[3] This interaction inhibits the addition of new actin monomers to the filament, thereby halting polymerization.[4] While the primary effect is the inhibition of elongation, some studies suggest that certain cytochalasins can also induce depolymerization of existing actin filaments.[5] The disruption of the delicate equilibrium between actin polymerization and depolymerization leads to significant changes in cell morphology, such as cell rounding and the collapse of actin-based structures like stress fibers.[2][6]
Quantitative Data Summary
The following table summarizes the reported cytotoxic effects of this compound and related compounds. It is important to note that these IC50 values represent the concentration required to inhibit cell growth or viability by 50% and are not a direct measure of actin disruption. However, they provide a valuable starting point for determining appropriate concentrations for studying actin dynamics.
| Compound | Cell Line | Effect | IC50 Value | Reference |
| This compound | MOLT-4 | Cytotoxicity | 10.0 µM | [1] |
| This compound | BT-549 | Cytotoxicity | 7.84 µM | [7] |
| This compound | LLC-PK11 | Cytotoxicity | 8.4 µM | [7] |
| 19,20-Epoxycytochalasin C | HL-60 | Cytotoxicity | 1.11 µM | [8] |
| 19,20-Epoxycytochalasin C | HT-29 | Cytotoxicity | 650 nM | [2] |
| 19,20-Epoxycytochalasin Q (ECQ) | S. cerevisiae (wild-type) | Antifungal Activity | 410 mg/l | [9] |
| 19,20-Epoxycytochalasin Q (ECQ) | S. cerevisiae (ScΔpdr5) | Antifungal Activity | 55 mg/l | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).[2]
-
For example, to make a 10 mM stock solution of a compound with a molecular weight of 507.6 g/mol , dissolve 5.076 mg in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of culture medium).
-
Ensure thorough mixing by gentle pipetting.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Protocol 2: Treatment of Adherent Cells and Visualization of Actin Cytoskeleton
Materials:
-
Adherent cells (e.g., U2OS, HT-29, NIH3T3)
-
Glass coverslips (sterile)
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
This compound working solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a cell culture plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment. For example, seed HT-29 cells at a density of 1 x 10^5 cells/mL.[2]
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment and spreading.
-
-
Treatment with this compound:
-
Remove the culture medium from the wells.
-
Add the pre-warmed working solution of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO as the treatment group).
-
Incubate the cells for the desired period. Treatment times can range from 30 minutes to several hours, depending on the cell type and the desired effect.[6] For initial experiments, a time course (e.g., 30 min, 1h, 2h) is recommended.
-
-
Fixation and Permeabilization:
-
After incubation, carefully remove the treatment solution.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Actin and Nuclear Staining:
-
Prepare the fluorescently-labeled phalloidin staining solution according to the manufacturer's instructions (e.g., 1:100 dilution in PBS).
-
Add the phalloidin solution to the coverslips and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Add DAPI solution to stain the nuclei and incubate for 5 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores. Capture images for analysis.
-
Visualizations
Caption: Mechanism of this compound on actin polymerization.
Caption: Experimental workflow for visualizing actin cytoskeleton changes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochalasin D inhibits actin polymerization and induces depolymerization of actin filaments formed during platelet shape change | Semantic Scholar [semanticscholar.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Imaging of Dynamic Changes of the Actin Cytoskeleton in Microextensions of Live NIH3T3 Cells with a GFP Fusion of the F-Actin Binding Domain of Moesin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An actin depolymerizing agent 19,20-epoxycytochalasin Q of Xylaria sp. BCC 1067 enhanced antifungal action of azole drugs through ROS-mediated cell death in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
19,20-Epoxycytochalasin D: A Powerful Tool for Probing Cellular Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of mycotoxins.[1] These compounds are renowned for their potent effects on the actin cytoskeleton, a critical component of eukaryotic cells responsible for maintaining cell shape, motility, and division. The unique bioactivity of this compound makes it an invaluable tool in cell biology research, enabling the elucidation of complex cellular processes and serving as a potential lead compound in drug discovery programs. This document provides detailed application notes and experimental protocols for the effective use of this compound in a research setting.
Key Applications in Cell Biology
This compound offers a range of applications for investigating cellular functions, primarily centered around its ability to disrupt the actin cytoskeleton. Key research areas include:
-
Cytoskeletal Dynamics: As a potent inhibitor of actin polymerization, it is instrumental in studying the roles of the actin cytoskeleton in cell migration, adhesion, and morphology.[2]
-
Cancer Research: It exhibits significant cytotoxic activity against various cancer cell lines, making it a valuable agent for investigating cancer cell proliferation, apoptosis, and cell cycle regulation.[3][4]
-
Antiparasitic Research: The compound has demonstrated potent in vitro antiplasmodial activity, suggesting its utility in the study of parasitic life cycles and the development of novel antimalarial drugs.[3]
-
Cell Cycle Analysis: By arresting the cell cycle, it allows for the detailed study of cell cycle checkpoints and the proteins that regulate them.[5]
-
Apoptosis Studies: Its ability to induce programmed cell death provides a model for investigating the molecular pathways of apoptosis.[6]
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of this compound against various cell lines. This data is crucial for designing experiments with appropriate concentration ranges.
| Cell Line | Cell Type | IC50 Value | Reference |
| P-388 | Murine Leukemia | 0.16 µM (as 19(βH), 20(αH)-epoxycytochalasin D) | [3] |
| MOLT-4 | Human Leukemia | 10 µM | [3] |
| BT-549 | Human Breast Cancer | 7.84 µM | [1] |
| LLC-PK11 | Porcine Kidney Epithelial | 8.4 µM | [1] |
| HL-60 | Human Promyelocytic Leukemia | > 10 µM (for some 19,20-epoxycytochalasans) | [4] |
| A549 | Human Lung Carcinoma | > 10 µM (for some 19,20-epoxycytochalasans) | [4] |
| SMMC-7721 | Human Hepatocellular Carcinoma | > 10 µM (for some 19,20-epoxycytochalasans) | [4] |
| MCF-7 | Human Breast Adenocarcinoma | > 10 µM (for some 19,20-epoxycytochalasans) | [4] |
| SW480 | Human Colon Adenocarcinoma | > 10 µM (for some 19,20-epoxycytochalasans) | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time. It is recommended to perform a dose-response curve for your specific cell line and assay.
Experimental Protocols
Here are detailed protocols for key experiments utilizing this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways affected by this compound and a general experimental workflow for its study.
Conclusion
This compound is a versatile and potent tool for cell biology research. Its profound effects on the actin cytoskeleton and its cytotoxic properties provide researchers with a means to dissect fundamental cellular processes. The protocols and data presented here serve as a guide for the effective application of this compound in various experimental settings. As with any potent bioactive compound, careful dose-response studies and appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with 19,20-Epoxycytochalasin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family, a group of compounds known for their profound effects on the actin cytoskeleton.[1] These compounds are of significant interest in cancer research and drug development due to their cytotoxic and anti-proliferative properties. This document provides detailed application notes and experimental protocols for assessing the effects of this compound on cell viability. The provided methodologies and data will aid researchers in designing and executing robust experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action
The primary mechanism of action of cytochalasans, including this compound, involves the disruption of the actin cytoskeleton.[1] By binding to the barbed end of actin filaments, they inhibit both the association and dissociation of actin monomers, leading to a net depolymerization of actin filaments.[2] This disruption of the actin cytoskeleton interferes with crucial cellular processes such as cell division, motility, and maintenance of cell shape, ultimately leading to cell death.[1]
Emerging evidence suggests that this cytoskeletal disruption can trigger apoptosis. For a closely related compound, 19,20-epoxycytochalasin C, it has been shown to induce S-phase cell cycle arrest and apoptosis mediated by the activation of caspase-3 and caspase-7.[3] Other cytochalasins, like Cytochalasin B, have been demonstrated to induce apoptosis through the mitochondrial pathway, involving the activation of caspase-9 and caspase-3.[4][5] Cytochalasin D has also been shown to induce apoptosis through a caspase-dependent pathway, which can involve the cleavage of pro-caspase-8.[2]
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound and its close analogs against various cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 (µM) | Exposure Time | Citation |
| This compound | BT-549 (Breast Cancer) | Not Specified | 7.84 | Not Specified | [6] |
| LLC-PK11 (Kidney Epithelial) | Not Specified | 8.4 | Not Specified | [6] | |
| P-388 (Murine Leukemia) | Not Specified | 0.16 | Not Specified | [7] | |
| MOLT-4 (Human Leukemia) | MTT Assay | 10.0 | Not Specified | [7] | |
| 19,20-Epoxycytochalasin C | HT-29 (Colon Cancer) | SRB Assay | 0.65 | 48 hours | [3][8] |
| A-549 (Lung Cancer) | SRB Assay | >10 | 48 hours | [3] | |
| HCT-116 (Colon Cancer) | SRB Assay | >10 | 48 hours | [3] | |
| MCF-7 (Breast Cancer) | SRB Assay | >10 | 48 hours | [3] | |
| SW-620 (Colon Cancer) | SRB Assay | >10 | 48 hours | [3] | |
| PC-3 (Prostate Cancer) | SRB Assay | >10 | 48 hours | [3] | |
| HL-60 (Human Leukemia) | Not Specified | 1.11 | Not Specified | [9] | |
| Cytochalasin D | MOLT-4 (Human Leukemia) | MTT Assay | 25 | Not Specified | [7] |
Mandatory Visualizations
Caption: General experimental workflow for assessing cell viability.
Caption: Proposed signaling pathway for apoptosis induction.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product.[1]
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Appropriate cell line and culture medium
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the absorbance of the no-cell control.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
This is a second-generation colorimetric assay where the reduction of MTS by viable cells produces a soluble formazan product, simplifying the procedure.[10]
Materials:
-
This compound
-
MTS reagent (in combination with an electron coupling reagent like phenazine methosulfate - PMS)
-
96-well cell culture plates
-
Appropriate cell line and culture medium
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the compound dilutions to the cells. Include vehicle and no-cell controls.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of the combined MTS/PMS solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability relative to the vehicle control after background subtraction.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay based on the binding of the dye to basic amino acids of cellular proteins, providing a measure of total protein mass.
Materials:
-
This compound
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Tris-base solution (10 mM, pH 10.5)
-
1% acetic acid
-
96-well cell culture plates
-
Appropriate cell line and culture medium
-
Multichannel pipette
-
Microplate reader (absorbance at 510 nm)
Protocol:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
Terminate the experiment by gently adding 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Shake the plate for 5-10 minutes and read the absorbance at 510 nm.
-
Determine the percentage of cell viability relative to the untreated control.
Conclusion
This compound demonstrates significant cytotoxic effects against a range of cancer cell lines, primarily through the disruption of the actin cytoskeleton, which can lead to apoptosis. The provided protocols for MTT, MTS, and SRB assays offer robust and reliable methods for quantifying the effects of this compound on cell viability. Researchers can utilize this information to further investigate the therapeutic potential of this compound and to elucidate its precise molecular mechanisms of action in different cancer models.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Initiation of apoptosis by actin cytoskeletal derangement in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetmol.cn [targetmol.cn]
- 7. researchgate.net [researchgate.net]
- 8. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the In Vitro Culture of Nemania sp. for 19,20-Epoxycytochalasin D Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
19,20-Epoxycytochalasin D is a potent fungal metabolite belonging to the cytochalasan family, which is known for a wide range of biological activities, including antiplasmodial and phytotoxic effects.[1] This class of compounds is biosynthesized by a variety of fungi, including species of the genus Nemania. The intricate molecular structure of this compound, featuring a perhydroisoindolone core fused to a macrocyclic ring, arises from a complex biosynthetic pathway involving a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme.[2][3] The in vitro culture of Nemania sp. presents a promising avenue for the sustainable production of this valuable secondary metabolite for research and potential therapeutic applications.
These application notes provide a comprehensive overview of the methodologies for the cultivation of Nemania sp., extraction, purification, and analysis of this compound. The protocols are designed to be a valuable resource for researchers seeking to explore the production of this and related cytochalasans.
Data Presentation
While specific yields of this compound from Nemania sp. are not extensively reported in the literature, the following tables summarize various culture conditions that have been successfully used for the production of cytochalasins from Nemania and related fungal genera, along with the reported biological activities of this compound.
Table 1: In Vitro Culture Conditions for Cytochalasin Production by Nemania sp. and Related Fungi
| Fungal Strain | Culture Medium | Fermentation Type | Key Parameters | Produced Cytochalasins | Reference |
| Nemania diffusa DSM 116299 | Q6 ½ medium, YM 6.3 medium, ZM ½ medium, Malt extract agar | Liquid and Solid-State | pH 5.6-7.2 | Cytochalasins 1, Z₇, Z₈, E, and others | [4] |
| Nemania sp. UM10M | Not specified | Broth culture | Not specified | 19,20-Epoxycytochalasin C, this compound, 18-deoxy-19,20-epoxy-cytochalasin C | [5][6] |
| Xylaria cf. curta | Rice medium | Solid-State Fermentation | Not specified | 19,20-Epoxycytochalasin C, this compound, and others | [7][8] |
| Xylaria arbuscula | Rice, Czapek, Czapek with yeast extract, wheat, corn | Solid-State Fermentation | Wheat medium yielded the highest production of Cytochalasin D. | Cytochalasin D | [9] |
| Rosellinia sanctae-cruciana | Not specified | Fungal culture | Not specified | 19,20-epoxycytochalasin N, cytochalasin P1, deacetyl 19,20-epoxycytochalasin C, this compound, 19,20-epoxycytochalasin C, cytochalasin D, and cytochalasin C | [10] |
Table 2: Reported Biological Activities of this compound
| Activity Type | Cell Line/Organism | IC₅₀/Effective Concentration | Reference |
| Antiplasmodial | Plasmodium falciparum (3d7) | 9.77 nM | |
| Cytotoxicity | BT-549 (human breast carcinoma) | 7.84 µM | |
| Cytotoxicity | LLC-PK11 (pig kidney epithelial) | 8.4 µM | [1] |
| Cytotoxicity | P-388 (murine leukemia) | Potent activity reported | [11] |
Experimental Protocols
Protocol 1: In Vitro Culture of Nemania sp.
This protocol describes the general procedure for the cultivation of Nemania sp. in both liquid (submerged) and solid-state fermentation for the production of this compound.
Materials:
-
Nemania sp. culture
-
Culture media (see Table 1 for examples)
-
Petri dishes
-
Erlenmeyer flasks
-
Incubator
-
Shaker incubator
-
Autoclave
-
Sterile water
-
Glycerol (for stock preparation)
Procedure:
-
Strain Maintenance and Inoculum Preparation:
-
Maintain the Nemania sp. strain on a suitable agar medium (e.g., Malt Extract Agar or Potato Dextrose Agar) at 25°C.
-
For long-term storage, prepare glycerol stocks (20% v/v) of mycelial fragments and store at -80°C.
-
For inoculum preparation, transfer a small piece of the agar culture to a fresh agar plate and incubate at 25°C for 7-10 days until sufficient mycelial growth is observed.
-
-
Submerged Fermentation (Liquid Culture):
-
Prepare the desired liquid medium (e.g., YM 6.3 or Q6 ½ medium) and sterilize by autoclaving.
-
Inoculate the sterile liquid medium with small agar plugs (approximately 5 mm in diameter) from a mature Nemania sp. culture plate.
-
Incubate the flasks on a rotary shaker (e.g., 150 rpm) at 25°C for 14-21 days. The optimal incubation time may vary and should be determined empirically.
-
-
Solid-State Fermentation:
Protocol 2: Extraction and Purification of this compound
This protocol outlines the steps for extracting and purifying this compound from the fungal culture.
Materials:
-
Nemania sp. culture (liquid or solid)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Hexane
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column
-
Rotary evaporator
-
Glass funnels and filter paper
-
Separatory funnel
-
Chromatography columns
Procedure:
-
Extraction from Submerged Culture:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The mycelium can also be extracted by soaking in methanol or ethyl acetate, followed by filtration and evaporation of the solvent.
-
-
Extraction from Solid-State Culture:
-
Dry the solid fermented substrate and grind it into a powder.
-
Extract the powder with ethyl acetate or methanol by maceration or Soxhlet extraction.
-
Filter the extract and evaporate the solvent to yield the crude extract.
-
-
Purification:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) and load it onto a silica gel column.
-
Elute the column with a gradient of solvents, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
-
-
Sephadex LH-20 Chromatography:
-
Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities.
-
-
Preparative HPLC:
-
Perform the final purification step using a preparative HPLC system with a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile and water, to isolate the pure this compound.[12]
-
-
Protocol 3: Analytical Characterization
This protocol provides an overview of the analytical techniques used to identify and characterize this compound.
Materials:
-
Purified this compound
-
NMR spectrometer
-
High-Resolution Mass Spectrometer (HRMS)
-
HPLC system with a C18 analytical column and a UV detector
Procedure:
-
High-Performance Liquid Chromatography (HPLC):
-
Analyze the purity of the isolated compound using an analytical HPLC system with a C18 column.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm).
-
-
Mass Spectrometry (MS):
-
Determine the molecular weight and elemental composition of the compound using High-Resolution Mass Spectrometry (HRMS).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Elucidate the chemical structure of this compound by acquiring 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
-
Visualizations
Biosynthetic Pathway of Cytochalasans
The biosynthesis of cytochalasans, including this compound, is a complex process initiated by a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS).[2][3] This megaenzyme assembles a polyketide chain and couples it with an amino acid (phenylalanine in the case of cytochalasin D). Subsequent enzymatic modifications, including cyclization and oxidation, lead to the final complex structure.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow
The overall experimental workflow for the production and analysis of this compound from Nemania sp. involves several key stages, from fungal culture to the final characterization of the pure compound.
Caption: General experimental workflow for production and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The cytochalasans: potent fungal natural products with application from bench to bedside - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00076E [pubs.rsc.org]
- 3. Identification and Engineering of the Cytochalasin Gene Cluster from Aspergillus clavatus NRRL 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochalasins from the Ash Endophytic Fungus Nemania diffusa DSM 116299 [mdpi.com]
- 5. Antiplasmodial and Cytotoxic Cytochalasins from an Endophytic Fungus, Nemania sp. UM10M, Isolated from a Diseased Torreya taxifolia Leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiplasmodial and Cytotoxic Cytochalasins from an Endophytic Fungus, Nemania sp. UM10M, Isolated from a Diseased Torreya taxifolia Leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documentsdelivered.com [documentsdelivered.com]
- 9. Chemical and Genetic Studies on the Formation of Pyrrolones During the Biosynthesis of Cytochalasans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytochalasins from the Ash Endophytic Fungus Nemania diffusa DSM 116299 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Susceptibility Testing of 19,20-Epoxycytochalasin Q
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin Q is a fungal metabolite belonging to the cytochalasan class of mycotoxins.[1] Isolated from fungi of the Xylaria genus, this compound has demonstrated a range of biological activities, including cytotoxic and antifungal properties.[1] Of particular interest to infectious disease research is its activity against pathogenic fungi. This document provides detailed application notes and standardized protocols for conducting antifungal susceptibility testing with 19,20-Epoxycytochalasin Q, aimed at facilitating reproducible and comparable research in the field of antifungal drug discovery.
The primary mechanism of action for cytochalasins involves the disruption of actin filament function, a critical component of the eukaryotic cytoskeleton. In fungi, this interference with actin dynamics can impede essential cellular processes such as cell division, polarized growth, and morphogenesis. Emerging research suggests that 19,20-Epoxycytochalasin Q also induces the accumulation of reactive oxygen species (ROS) and disrupts the plasma membrane integrity in fungal cells, contributing to its antifungal effect.
These application notes offer a summary of the known antifungal activity of 19,20-Epoxycytochalasin Q, detailed protocols for determining its efficacy against various fungal species using standardized methods, and visual representations of the experimental workflow and relevant cellular pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data on the antifungal activity of 19,20-Epoxycytochalasin Q against various fungal species. It is important to note that testing conditions may vary between studies, and these values should be used as a comparative reference.
Table 1: Minimum Inhibitory Concentration (MIC) of 19,20-Epoxycytochalasin Q against Yeast Species
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Saccharomyces cerevisiae | Wild-type | 410 (MIC₅₀) | [2] |
| Saccharomyces cerevisiae | ScΔpdr5 | 55 (MIC₅₀) | [2] |
| Candida albicans | Not Specified | >66.6 | [3] |
| Schizosaccharomyces pombe | Not Specified | 16.6 | [3] |
Table 2: Inhibitory Effects of 19,20-Epoxycytochalasin Q on Candida albicans Virulence Factors
| Parameter | Concentration (µg/mL) | % Inhibition | Reference |
| Hyphal Formation | 256 | >95 | [4] |
| Biofilm Biomass (Young) | 256 | ~69 (Reduction in Roughness) | [4] |
| Biofilm Biomass (24h-preformed) | 256 | ~82 (Reduction in Roughness) | [4] |
Experimental Protocols
This section provides a detailed protocol for determining the antifungal susceptibility of fungal isolates to 19,20-Epoxycytochalasin Q, adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines for broth microdilution testing of yeasts.[5] This method can be adapted for other yeast-like fungi.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts
1. Materials:
-
19,20-Epoxycytochalasin Q (stock solution of known concentration in a suitable solvent, e.g., DMSO)
-
Fungal isolate(s) to be tested
-
Sterile 96-well U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile saline (0.85%)
-
Spectrophotometer or McFarland standards
-
Hemocytometer
-
Sterile pipettes and tips
-
Incubator (35°C)
-
Positive control antifungal agent (e.g., fluconazole)
-
Solvent control (e.g., DMSO)
2. Preparation of Fungal Inoculum:
-
Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
From a fresh culture, select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Vortex the suspension for 15 seconds to ensure a homogenous mixture.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer (530 nm) or by visual comparison.
-
Perform a 1:100 dilution of the adjusted inoculum in RPMI-1640 medium, followed by a further 1:20 dilution in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
3. Preparation of Drug Dilutions in Microtiter Plate:
-
Prepare a stock solution of 19,20-Epoxycytochalasin Q at a concentration at least 10 times the highest desired final concentration.
-
In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 11 in each row to be used.
-
Add 200 µL of the working stock solution of 19,20-Epoxycytochalasin Q to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no inoculum).
-
Prepare a separate row for the positive control antifungal and the solvent control in the same manner.
4. Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. Do not inoculate the sterility control well (well 12).
-
The final volume in each well will be 200 µL.
-
Seal the plate or place it in a humidified chamber to prevent evaporation.
-
Incubate the plate at 35°C for 24-48 hours.
5. Reading and Interpretation of Results:
-
Examine the plate visually using a reading mirror or a spectrophotometer at 530 nm.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well.
-
The growth control well (well 11) should show turbidity, and the sterility control well (well 12) should remain clear.
Visualizations
Experimental Workflow
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Proposed Signaling Pathway of 19,20-Epoxycytochalasin Q in Fungi
Caption: Proposed Mechanism of Action for 19,20-Epoxycytochalasin Q.
References
- 1. researchgate.net [researchgate.net]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 19,20-Epoxycytochalasin D Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 19,20-Epoxycytochalasin D from fungal cultures. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the production of this compound, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Yield of this compound | Incorrect fungal strain or loss of productivity through repeated subculturing. | - Confirm the identity of your fungal strain (e.g., Xylaria or Nemania species) through molecular methods.[1][2][3] - Use a fresh culture from a long-term stock (cryopreserved or lyophilized) to start your experiments. |
| Suboptimal culture medium composition. | - Experiment with different solid and liquid media. Solid-state fermentation on rice or wheat has shown good results for cytochalasin production.[1][4][5] - Optimize carbon and nitrogen sources. Sucrose and fish meal have been identified as key factors for producing similar compounds.[6] | |
| Inappropriate fermentation conditions (pH, temperature, aeration). | - Monitor and control the pH of liquid cultures. - Ensure the incubator is calibrated to the optimal temperature for your fungal strain. - For liquid cultures, optimize the shaking speed to ensure adequate aeration without causing excessive shear stress. | |
| Inconsistent Yields Between Batches | Variability in starting inoculum. | - Standardize the age and amount of inoculum used for each fermentation. - Use a consistent method for preparing the seed culture. |
| Inconsistent quality of media components. | - Use high-quality, consistent sources for all media components. - Prepare media in large batches when possible to minimize variability. | |
| Difficulty in Extracting the Compound | Inefficient extraction solvent or procedure. | - Use appropriate solvents for extraction. Ethyl acetate and acetone are commonly used for cytochalasins. - Ensure thorough mixing and sufficient extraction time. Multiple extractions will improve recovery. |
| Compound degradation during extraction. | - Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure. - Minimize exposure of the extract to light and air. | |
| Co-elution of Impurities During Purification | Similar polarity of this compound and other metabolites. | - Optimize the HPLC gradient to improve the separation of the target compound. - Consider using different stationary phases (e.g., C18, Phenyl-Hexyl) or a combination of chromatographic techniques (e.g., column chromatography followed by preparative HPLC). |
Frequently Asked Questions (FAQs)
Q1: Which fungal species are known to produce this compound?
A1: this compound has been isolated from several fungal species, primarily belonging to the genera Xylaria and Nemania. Specific examples include Xylaria cf. curta and Nemania sp.[2][3][7]
Q2: What are the recommended culture media for producing this compound?
A2: Both solid and liquid fermentation methods can be employed. Solid-state fermentation on rice medium is frequently reported for the production of 19,20-epoxycytochalasans.[2][3][5] For liquid cultures, Potato Dextrose Broth (PDB) and Yeast Malt (YM) broth are common choices. The "One Strain Many Compounds (OSMAC)" approach suggests that varying the culture medium can lead to the production of different secondary metabolites, so experimentation is key.
Q3: How can I optimize the culture conditions to maximize yield?
A3: Optimization should focus on several parameters:
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources significantly impact secondary metabolite production. For a related compound, 19,20-epoxy-cytochalasin Q, sucrose and fish meal were found to be critical for high yields.[6]
-
pH: The initial pH of the culture medium should be optimized for your specific fungal strain.
-
Temperature and Aeration: Maintain a consistent and optimal temperature for fungal growth and metabolite production. In liquid cultures, the shaking speed should be adjusted to ensure sufficient oxygen supply.
-
Incubation Time: The production of secondary metabolites is often growth-phase dependent. A time-course study can help determine the optimal harvest time.
Q4: What is a reliable method for extracting this compound from the fungal culture?
A4: A common procedure involves separating the mycelium from the culture broth (for liquid cultures) or using the entire solid culture. The fungal material is then typically extracted with an organic solvent such as ethyl acetate or acetone. The organic extracts are then combined and concentrated under reduced pressure.
Q5: What analytical techniques are suitable for the detection and quantification of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common method. A C18 column is often used for separation. Quantification can be achieved by creating a calibration curve with a purified standard of this compound.
Data on Yield of Cytochalasin D in Xylaria arbuscula under Different Culture Media
The following table summarizes the yield of Cytochalasin D, a closely related compound, from Xylaria arbuscula grown on various solid media. This data can provide a starting point for media selection in this compound production.
| Culture Medium | Yield of Cytochalasin D (mg / 100g of medium) |
| Wheat | 39.55[1] |
| Czapek with Yeast Extract | 15.20[1] |
| Corn | 9.80[1] |
| Rice | 8.10[1] |
| Czapek | 6.40[1] |
Experimental Protocols
Protocol 1: Solid-State Fermentation of Xylaria sp. for Cytochalasin Production
This protocol is adapted from studies on Xylaria species for the production of cytochalasans.[2][3][5]
-
Inoculum Preparation:
-
Grow the Xylaria strain on Potato Dextrose Agar (PDA) plates at 25-28°C for 7-10 days.
-
Aseptically cut out small agar plugs (approximately 5 mm in diameter) from the leading edge of the fungal colony.
-
-
Solid-State Fermentation:
-
To a 500 mL Erlenmeyer flask, add 100 g of rice and 120 mL of distilled water.
-
Autoclave the flask at 121°C for 20 minutes to sterilize the medium.
-
After cooling to room temperature, inoculate the sterile rice medium with 3-5 agar plugs of the Xylaria culture.
-
Incubate the flask under static conditions at 25-28°C in the dark for 21-30 days.
-
-
Extraction:
-
After the incubation period, add 300 mL of ethyl acetate to the flask containing the fermented rice.
-
Keep the flask on a rotary shaker at 150 rpm for 24 hours to facilitate extraction.
-
Filter the mixture to separate the solid rice from the ethyl acetate extract.
-
Repeat the extraction of the solid residue two more times with fresh ethyl acetate.
-
Combine all the ethyl acetate extracts and concentrate them using a rotary evaporator at a temperature below 45°C.
-
-
Purification and Analysis:
-
The crude extract can be further purified using column chromatography followed by preparative HPLC.
-
Analyze the fractions for the presence of this compound using analytical HPLC-DAD or LC-MS.
-
Protocol 2: Liquid Fermentation of Nemania sp. for Epoxycytochalasin Production
This protocol is based on cultivation methods for Nemania species.[7]
-
Seed Culture Preparation:
-
Inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) with agar plugs of a 7-day-old Nemania culture.
-
Incubate the flask on a rotary shaker at 150 rpm and 25°C for 5-7 days.
-
-
Production Culture:
-
Transfer 10 mL of the seed culture into a 1 L Erlenmeyer flask containing 400 mL of PDB.
-
Incubate the production culture on a rotary shaker at 150 rpm and 25°C for 14-21 days.
-
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate.
-
Extract the mycelium separately with acetone or methanol.
-
Combine all organic extracts and concentrate them under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude extract using chromatographic techniques as described in Protocol 1.
-
Analyze the purified fractions for this compound.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. Effect of Culture Conditions on Metabolite Production of Xylaria sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
19,20-Epoxycytochalasin D stability and storage conditions
This technical support center provides guidance on the stability and storage of 19,20-Epoxycytochalasin D, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Based on data for the closely related compound, Cytochalasin D, it is expected to be stable for at least four years under these conditions.[1]
Q2: How should I prepare and store solutions of this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[2] For stock solutions, dissolve the compound in anhydrous DMSO. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C and are expected to be stable for up to three months.[2][3] Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Q3: Is this compound stable in aqueous solutions?
A3: this compound has poor water solubility.[2] While working solutions in aqueous buffers can be prepared by diluting a concentrated stock solution, these aqueous solutions are not recommended for long-term storage due to the potential for hydrolysis and precipitation. Prepare aqueous solutions fresh for each experiment.
Q4: What are the potential degradation pathways for this compound?
A4: A potential degradation pathway for a related compound, 19,20-Epoxycytochalasin C, involves the oxidation of the hydroxyl (-OH) group at the C7 position, which leads to inactivation.[4][5] It is plausible that this compound could be susceptible to similar oxidative degradation. Exposure to strong acids or bases may also lead to the opening of the epoxide ring or hydrolysis of the ester group.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Compound degradation due to improper storage. | Ensure the solid compound and stock solutions are stored at -20°C and protected from light and moisture. Avoid multiple freeze-thaw cycles by using aliquots. Prepare fresh dilutions for each experiment. |
| Inactivation in aqueous buffer. | Prepare aqueous working solutions immediately before use. Minimize the time the compound spends in aqueous buffer before being added to the experimental system. | |
| Oxidation of the molecule. | Purge stock solution vials with an inert gas like argon or nitrogen before sealing and storing. Avoid vigorous vortexing which can introduce oxygen. | |
| Precipitation of the compound in aqueous media | Poor aqueous solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous working solution is sufficient to maintain solubility, but also compatible with your experimental system. Sonication may help to redissolve small amounts of precipitate. |
| Inconsistent experimental results | Inaccurate concentration of stock solution. | Verify the concentration of your stock solution using a spectrophotometer if an extinction coefficient is known, or by analytical methods like HPLC. |
| Degradation during the experiment. | Assess the stability of the compound under your specific experimental conditions (e.g., temperature, pH of the buffer) by analyzing samples at different time points using HPLC or LC-MS. |
Stability and Storage Conditions Summary
| Form | Solvent | Storage Temperature | Reported Stability |
| Solid (Lyophilized) | N/A | -20°C, desiccated | ≥ 4 years[1] |
| Solution | DMSO | -20°C | Up to 3 months[2][3] |
| Ethanol | -20°C | Up to 3 months[3] | |
| Aqueous Buffers | N/A | Not recommended for storage |
Note: Stability data is primarily based on the closely related compound, Cytochalasin D, and should be considered as a guideline for this compound.
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of this compound in a specific solvent or buffer.
1. Materials:
- This compound
- HPLC-grade solvent (e.g., DMSO, ethanol)
- Buffer of interest
- HPLC system with a UV detector
- C18 HPLC column
2. Preparation of Samples:
- Prepare a stock solution of this compound in the chosen HPLC-grade solvent at a known concentration (e.g., 1 mg/mL).
- To assess stability in a buffer, dilute the stock solution into the buffer to the final desired concentration.
- Prepare several identical samples for analysis at different time points.
3. HPLC Analysis (Example Conditions):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: ~210 nm
- Injection Volume: 10 µL
4. Stability Study Procedure:
- Time Point 0: Immediately after preparation, inject a sample into the HPLC system to obtain the initial chromatogram and peak area of the intact this compound.
- Incubation: Store the remaining samples under the desired conditions (e.g., room temperature, 4°C, 37°C).
- Subsequent Time Points: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), inject a sample into the HPLC system.
- Data Analysis: Compare the peak area of the this compound at each time point to the initial peak area. The appearance of new peaks may indicate degradation products. Calculate the percentage of the compound remaining at each time point.
Visualizations
Caption: Recommended workflow for handling and storage of this compound.
Caption: Potential oxidative degradation pathway of this compound.
References
Technical Support Center: Troubleshooting Cytotoxicity Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro cytotoxicity assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues & Inconsistent Results
Q1: My replicate wells show high variability. What are the common causes and solutions?
High variability between replicate wells is a frequent issue that can obscure the true effect of a test compound. The root causes often lie in inconsistent cell seeding, pipetting errors, or environmental factors within the assay plate.
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogeneous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting to prevent cells from settling.[1]
-
Pipetting Technique: Use calibrated pipettes and practice consistent, slow, and deliberate pipetting to avoid bubbles and ensure accurate volume delivery. When adding reagents, place the pipette tip at the same angle and depth in each well.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results.[1][2] To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.[1]
-
Incubation: Ensure even temperature and humidity distribution in the incubator. Periodically check for "hot spots" or areas with poor airflow.
Q2: My results are not reproducible between experiments. What factors should I investigate?
Lack of inter-experiment reproducibility can be frustrating and costly. This issue often points to variability in cell culture conditions, reagent preparation, or subtle changes in the experimental timeline.
Troubleshooting Steps:
-
Cell Culture Consistency:
-
Passage Number: Use cells within a consistent and limited passage number range. High passage numbers can lead to phenotypic drift.[3]
-
Cell Density: Seed cells at the same density for every experiment. The confluency of the stock flask can affect cell responsiveness.[3]
-
Time from Passage: Standardize the time between passaging cells and plating them for an assay. Nutrient depletion and waste product accumulation in the culture medium can alter cellular metabolism and response to treatment.[3]
-
Mycoplasma Contamination: Routinely test for mycoplasma contamination, as it can significantly alter cellular responses.[3]
-
-
Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for the entire experimental workflow, from cell culture maintenance to final data acquisition.
Metabolic Assays (e.g., MTT, MTS, XTT)
Q3: My MTT assay results show low absorbance values or no color change. What could be the problem?
Low or absent signal in an MTT assay typically indicates insufficient viable cells, compromised metabolic activity, or issues with the MTT reagent or solubilization step.
Troubleshooting Steps:
-
Low Cell Density: The number of viable cells may be too low to generate a detectable signal. Determine the optimal cell seeding density through a cell titration experiment.[4]
-
MTT Reagent Issues:
-
Incomplete Solubilization: Ensure formazan crystals are completely dissolved before reading the absorbance.[7] Use an appropriate solubilization solution (e.g., DMSO, isopropanol with HCl) and mix thoroughly.[6][7]
-
Incubation Time: The incubation time with MTT reagent may be too short. Optimize the incubation period (typically 1-4 hours) to allow for sufficient formazan formation.[6]
Q4: I am observing high background absorbance in my MTT assay. What is the cause?
High background can be caused by contamination, interference from media components, or issues with the test compound itself.
Troubleshooting Steps:
-
Media Components: Phenol red in culture medium can contribute to background absorbance.[8] Consider using a phenol red-free medium during the MTT incubation step. Serum components can also sometimes reduce tetrazolium salts; including a "no cell" media-only control is crucial.[7]
-
Contamination: Microbial contamination (bacteria, yeast) can reduce MTT, leading to false-positive signals.[7] Regularly check cultures for contamination.
-
Compound Interference: If the test compound is colored or has reducing properties, it can interfere with the assay.[7] Run a control with the compound in cell-free medium to check for direct MTT reduction.[7]
-
Reference Wavelength: Use a reference wavelength (e.g., 630 nm) during the absorbance reading to correct for non-specific background signals from plate imperfections or fingerprints.[9][10]
Q5: My MTT results show over 100% viability compared to the untreated control. How is this possible?
This phenomenon can occur if the test compound enhances metabolic activity without increasing cell number, or if it affects the mitochondrial reductases responsible for MTT conversion.
Troubleshooting Steps:
-
Increased Metabolic Activity: The compound may be inducing a state of hyperactivity in the mitochondria, leading to increased MTT reduction per cell.[11]
-
Hormetic Effects: Some compounds can have a stimulatory effect at low concentrations.
-
Orthogonal Assay: It is crucial to confirm viability results with a different assay that measures a distinct cellular parameter, such as cell membrane integrity (e.g., LDH assay) or ATP levels.[11] Simply counting cells using a trypan blue exclusion assay can also provide valuable complementary data.[11]
Membrane Integrity Assays (e.g., LDH Release)
Q6: My LDH assay shows high spontaneous LDH release in the untreated control wells. What should I do?
High background LDH release suggests that the control cells are stressed or dying, which can be caused by several factors.
Troubleshooting Steps:
-
Suboptimal Culture Conditions:
-
Serum Concentration: Some cell types are sensitive to low serum conditions. If using a serum-free or low-serum medium for the assay, it may be inducing cell death.[12] Test different serum concentrations to find a balance between minimizing background LDH from the serum itself and maintaining cell health.
-
Cell Density: Both very high and very low cell densities can lead to spontaneous cell death. Optimize the seeding density for your cell line.[4]
-
-
Handling-Induced Damage: Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes, causing LDH leakage.[4] Handle cells gently.
-
Media Background: Fetal Bovine Serum (FBS) contains LDH. It is essential to include a "media only" background control to subtract the LDH activity contributed by the culture medium.[13]
Q7: My treated samples show low LDH release, but microscopy reveals significant cell death. Why the discrepancy?
This discrepancy can arise if the assay is performed at a time point before significant LDH has been released or if the test compound inhibits the LDH enzyme itself.
Troubleshooting Steps:
-
Timing of Assay: LDH is released during late-stage apoptosis or necrosis.[14] If the compound induces a slow cell death process, you may need to extend the treatment duration.
-
Growth Inhibition vs. Cytotoxicity: If a compound inhibits cell proliferation, the total number of cells in the treated wells will be lower than in the control wells. The standard LDH protocol, which uses the vehicle-treated control for maximum LDH release, can underestimate cytotoxicity in this scenario.[14] A modified protocol with condition-specific maximum lysis controls is recommended.[14]
-
Compound Interference: The test compound could directly inhibit LDH enzyme activity. To test for this, you can lyse untreated cells to release LDH and then add your compound to the lysate before performing the assay.
ATP-Based Assays
Q8: My ATP-based viability assay is giving very low or no signal. What could be the problem?
Low signal in an ATP assay indicates a low level of cellular ATP, which could be due to low cell numbers, rapid ATP degradation, or inefficient cell lysis.
Troubleshooting Steps:
-
Cell Number: Ensure a sufficient number of viable cells are present to generate a detectable signal.
-
ATP Degradation: ATP is a labile molecule. After cell lysis, ATPases can rapidly degrade it.[15] Ensure the lysis buffer provided with the kit effectively inactivates these enzymes. Work quickly and keep samples on ice if possible.
-
Inefficient Lysis: Complete cell lysis is required to release the entire cellular ATP pool.[16] Ensure the recommended lysis incubation time is followed and that there is adequate mixing.[6]
-
Temperature Equilibration: Before adding the ATP detection reagent, allow the plate to equilibrate to room temperature for about 30 minutes. This ensures consistent enzyme kinetics across the plate.[6]
Data Presentation: Troubleshooting Parameter Comparison
The following tables summarize key parameters that require optimization for different cytotoxicity assays.
Table 1: Cell Seeding Density Optimization
| Cell Line | Assay Type | Seeding Density (cells/well in 96-well plate) | Result | Recommendation |
| HeLa | MTT | 2,000 | Low signal-to-noise ratio | Increase seeding density |
| HeLa | MTT | 10,000 | Optimal signal, linear range | Use 10,000 cells/well |
| HeLa | MTT | 50,000 | Signal saturation (Hook effect) | Decrease seeding density |
| A549 | LDH | 5,000 | High spontaneous release | Increase seeding density |
| A549 | LDH | 20,000 | Low spontaneous release, good dynamic range | Use 20,000 cells/well |
Table 2: Reagent Concentration and Incubation Time
| Assay Type | Parameter | Concentration/Time | Observation | Recommendation |
| MTT | Incubation Time | 1 hour | Incomplete formazan formation | Increase incubation time |
| MTT | Incubation Time | 4 hours | Sufficient formazan, risk of MTT toxicity[6] | Optimal for endpoint assays |
| LDH | Treatment Time | 12 hours | Low LDH release despite morphological changes | Extend treatment time to 24-48 hours |
| ATP | Lysis Time | 2 minutes | Incomplete cell lysis, low signal | Increase lysis time to 5-10 minutes with mixing |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well. Incubate for 24 hours (or until cells adhere and reach desired confluency).
-
Compound Treatment: Add various concentrations of the test compound to the wells. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Aspirate the culture medium from the wells and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully aspirate the MTT solution. Add 100 µL of MTT solvent (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.[5]
-
Measurement: Mix gently on an orbital shaker for 10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[9]
Protocol 2: LDH Release Assay for Cytotoxicity
-
Plate Setup: Seed cells in a 96-well plate. On the same plate, designate wells for the following controls:
-
Compound Treatment: Add test compounds to the appropriate wells and incubate for the desired duration.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Lysis for Maximum Release: Add 10 µL of a 10X Lysis Buffer (e.g., 1% Triton X-100) to the maximum release control wells. Incubate for 15 minutes at 37°C. Centrifuge and transfer 50 µL of this supernatant to the new plate as well.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light. Stop the reaction with the provided stop solution if necessary. Measure the absorbance at 490 nm.
Protocol 3: ATP-Based Viability Assay
-
Cell Plating and Treatment: Plate and treat cells with the test compound in an opaque-walled 96-well plate suitable for luminescence measurements.[6]
-
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[6]
-
Reagent Preparation: Reconstitute the ATP detection reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.
-
Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[6]
-
Lysis and Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a plate reader.
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bmglabtech.com [bmglabtech.com]
Technical Support Center: Enhancing Azole Antifungal Action with 19,20-Epoxycytochalasin Q
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the synergistic antifungal action of azole drugs and 19,20-epoxycytochalasin Q (ECQ).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of synergistic antifungal activity between azole drugs and 19,20-epoxycytochalasin Q?
A1: The synergistic effect stems from a multi-pronged attack on the fungal cell. Azole drugs inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to membrane stress.[1][2] 19,20-epoxycytochalasin Q complements this by disrupting the actin cytoskeleton and inducing the production of reactive oxygen species (ROS), which causes cellular damage and triggers ROS-mediated cell death.[1][2]
Q2: Which fungal species are susceptible to this combination therapy?
A2: The combination has shown promising synergistic activity against various yeast species, including the model organism Saccharomyces cerevisiae and the pathogenic yeast Candida albicans.[1][2] Further research is needed to determine the full spectrum of susceptible fungal pathogens.
Q3: What are the expected outcomes of a successful synergy experiment?
A3: A successful experiment will demonstrate a significant reduction in the Minimum Inhibitory Concentration (MIC) of the azole drug when used in combination with a sub-inhibitory concentration of ECQ. This is typically quantified by a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5.[1] Time-kill curve analysis should show a greater and faster reduction in fungal viability for the combination compared to either compound alone.
Q4: Is 19,20-epoxycytochalasin Q commercially available?
A4: 19,20-epoxycytochalasin Q is a natural product isolated from the endophytic fungus Xylaria sp.[1] Its commercial availability may be limited. Researchers may need to perform isolation and purification from fungal cultures or explore custom synthesis options.
Troubleshooting Guides
Checkerboard Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent MIC values | Inaccurate serial dilutions.Contamination of fungal culture.Improper incubation conditions. | Verify pipette calibration and dilution calculations.Use aseptic techniques and fresh cultures.Ensure consistent temperature and humidity in the incubator. |
| FICI values indicate no synergy (>0.5) | Fungal strain is resistant to the synergistic effect.Incorrect concentration ranges tested.Suboptimal experimental conditions. | Test a different fungal strain.Perform preliminary MIC testing to determine appropriate concentration ranges for both compounds.Optimize inoculum density and incubation time. |
| Edge effects in microtiter plate | Evaporation from wells at the edge of the plate. | Use a plate sealer or place the microtiter plate in a humidified chamber during incubation. Avoid using the outermost wells for critical measurements. |
Time-Kill Curve Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No significant reduction in CFU/mL with the combination | Concentrations of drugs are too low.The combination is not synergistic for the tested strain. | Increase the concentrations of one or both drugs based on MIC data.Confirm synergy with a checkerboard assay before proceeding to time-kill analysis. |
| High variability between replicates | Inaccurate plating or colony counting.Clumping of fungal cells. | Ensure proper mixing before plating and use a consistent plating technique.Briefly vortex or sonicate the fungal suspension to break up clumps before plating. |
| Unexpected regrowth of fungi after initial killing | Development of resistance.Degradation of the compounds over time. | Plate samples on drug-containing agar to check for resistant colonies.Prepare fresh drug solutions for each experiment and minimize the duration of the assay if compound stability is a concern. |
ROS Measurement
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background fluorescence | Autofluorescence of the fungal cells or media.Contamination of reagents. | Include a control with unstained cells to measure background fluorescence.Use fresh, high-quality reagents and filtered solutions. |
| No increase in fluorescence with drug treatment | The fluorescent probe is not entering the cells.ROS production is below the detection limit.The timing of measurement is not optimal. | Optimize the loading concentration and incubation time of the fluorescent probe.Increase the drug concentrations or use a more sensitive probe.Perform a time-course experiment to determine the peak of ROS production. |
| Signal quenching | High cell density.Photobleaching of the fluorescent probe. | Optimize the cell density to avoid signal quenching.Minimize exposure of the samples to light during incubation and measurement. |
Data Presentation
The following data is representative of expected results for the synergistic interaction between Fluconazole (a common azole) and 19,20-epoxycytochalasin Q against Candida albicans and is synthesized based on the described synergistic effects in the literature. Actual results may vary depending on the specific experimental conditions and fungal strain.
Table 1: Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration Index (FICI)
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Fluconazole | 16 | 2 | 0.125 | Synergy |
| 19,20-epoxycytochalasin Q | 64 | 16 | 0.25 | Synergy |
| FICI Total | 0.375 | Synergy |
Table 2: Time-Kill Curve Data for Candida albicans (log10 CFU/mL)
| Time (h) | Control (No Drug) | Fluconazole (16 µg/mL) | ECQ (16 µg/mL) | Fluconazole (2 µg/mL) + ECQ (16 µg/mL) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 2 | 5.3 | 5.1 | 4.8 | 4.5 |
| 4 | 5.8 | 5.2 | 4.6 | 3.9 |
| 8 | 6.5 | 5.4 | 4.3 | 3.1 |
| 12 | 7.2 | 5.5 | 4.1 | 2.5 |
| 24 | 8.0 | 5.6 | 4.0 | <2.0 (Limit of Detection) |
Table 3: Relative ROS Production (% of Control)
| Treatment | Relative Fluorescence Units (RFU) | % of Control |
| Control | 1500 | 100% |
| Fluconazole (16 µg/mL) | 2250 | 150% |
| ECQ (16 µg/mL) | 4500 | 300% |
| Fluconazole (2 µg/mL) + ECQ (16 µg/mL) | 7500 | 500% |
Experimental Protocols
Checkerboard Assay for Antifungal Synergy
Objective: To determine the in vitro interaction between an azole drug and 19,20-epoxycytochalasin Q.
Materials:
-
96-well microtiter plates
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium buffered with MOPS
-
Azole drug stock solution
-
19,20-epoxycytochalasin Q stock solution
-
Spectrophotometer or plate reader
Procedure:
-
Prepare serial twofold dilutions of the azole drug horizontally and 19,20-epoxycytochalasin Q vertically in a 96-well plate containing RPMI-1640 medium.
-
Prepare a fungal inoculum suspension and adjust the concentration to 1-5 x 10^5 CFU/mL.
-
Inoculate each well of the microtiter plate with the fungal suspension.
-
Include wells with each drug alone as controls. Also include a drug-free well as a growth control.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the drug that causes a significant inhibition of visible growth.
-
Calculate the FICI using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Time-Kill Curve Analysis
Objective: To assess the rate and extent of fungal killing by the combination of an azole drug and 19,20-epoxycytochalasin Q over time.
Materials:
-
Fungal isolate
-
Culture flasks or tubes
-
Sabouraud Dextrose Agar (SDA) plates
-
Azole drug and 19,20-epoxycytochalasin Q
Procedure:
-
Prepare a fungal suspension and adjust the starting inoculum to approximately 1-5 x 10^5 CFU/mL in RPMI-1640 medium.
-
Add the drugs at the desired concentrations (alone and in combination) to the culture flasks. Include a drug-free control.
-
Incubate the cultures at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL versus time for each treatment.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the production of intracellular ROS in fungal cells upon treatment with the drug combination.
Materials:
-
Fungal isolate
-
Fluorescent probe for ROS detection (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H2DCFDA)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Grow the fungal cells to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS and load them with the H2DCFDA probe by incubating in the dark.
-
Wash the cells to remove the excess probe.
-
Treat the cells with the azole drug, 19,20-epoxycytochalasin Q, or the combination. Include an untreated control.
-
Incubate for a specific period.
-
Measure the fluorescence intensity using a fluorometer or visualize the cells under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
Visualizations
Caption: Experimental workflow for investigating the synergistic antifungal effect.
Caption: Proposed signaling pathway for the synergistic antifungal action.
References
- 1. An actin depolymerizing agent 19,20-epoxycytochalasin Q of Xylaria sp. BCC 1067 enhanced antifungal action of azole drugs through ROS-mediated cell death in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actin cytoskeletal inhibitor 19,20-epoxycytochalasin Q sensitizes yeast cells lacking ERG6 through actin-targeting and secondarily through disruption of lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of cytochalasins in experiments
Welcome to the technical support center for researchers utilizing cytochalasins in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address potential off-target effects of these actin polymerization inhibitors.
Troubleshooting Guides & FAQs
Here are some common issues and questions that arise during experiments with cytochalasins.
Q1: My cells are exhibiting unexpected phenotypes that don't seem to be solely related to actin cytoskeleton disruption. What could be the cause?
A1: While cytochalasins are potent inhibitors of actin polymerization, some members of this family, particularly Cytochalasin B, have well-documented off-target effects. The most significant of these is the inhibition of glucose transport.[1] This can lead to secondary metabolic effects that might be misinterpreted as direct consequences of actin disruption. Additionally, cytochalasins have been reported to influence other cellular processes, including endocytosis and certain signaling pathways like the MAPK pathway.[2]
Q2: How can I be sure that the phenotype I'm observing is due to the disruption of the actin cytoskeleton and not an off-target effect?
A2: To distinguish between on-target and off-target effects, it is crucial to include proper controls in your experimental design. Here are some key strategies:
-
Use a panel of cytochalasins: Different cytochalasins have varying potencies for on-target versus off-target effects. For example, Cytochalasin D is a more potent inhibitor of actin polymerization than Cytochalasin B and has less pronounced effects on glucose transport.[3]
-
Employ a negative control compound: Dihydrocytochalasin B is an excellent control as it disrupts the actin cytoskeleton and affects cell motility but does not inhibit glucose transport.[1] If your observed phenotype persists with Dihydrocytochalasin B, it is more likely to be an on-target actin-related effect.
-
Perform rescue experiments: If possible, try to rescue the phenotype by expressing a cytochalasin-resistant actin mutant.
-
Use alternative actin inhibitors: Employing actin inhibitors with different mechanisms of action, such as Latrunculins (monomer sequestration), can help confirm that the observed effect is indeed due to actin disruption.
-
Titrate the concentration: Use the lowest effective concentration of the cytochalasin that perturbs the actin-dependent process you are studying. This minimizes the likelihood of engaging off-target effects that may occur at higher concentrations.
Q3: I'm using Cytochalasin B and I'm concerned about the inhibition of glucose transport. How can I mitigate this?
A3: If you suspect that the inhibition of glucose transport is confounding your results, consider the following:
-
Switch to Cytochalasin D: As mentioned, Cytochalasin D is a more specific inhibitor of actin polymerization with weaker effects on glucose transport.
-
Use Dihydrocytochalasin B as a control: This will help you dissect the effects of actin disruption from glucose transport inhibition.
-
Supplement your culture media: Ensure your media has an adequate glucose concentration. However, be aware that this may not fully compensate for the inhibition of glucose uptake.
-
Measure glucose uptake directly: You can perform a glucose uptake assay to quantify the extent to which Cytochalasin B is affecting this process in your specific cell type and experimental conditions.
Q4: Are there any other less common off-target effects I should be aware of?
A4: Yes, besides glucose transport, cytochalasins have been implicated in other cellular processes:
-
Endocytosis: The effect of cytochalasins on endocytosis can be complex and cell-type dependent. While some forms of endocytosis are actin-dependent and thus inhibited, other studies have shown variable effects.
-
Signaling Pathways: There is evidence that cytochalasins can modulate signaling pathways. For instance, Cytochalasin D has been shown to inhibit the MAPK signaling pathway in certain cancer cells.[2]
-
Gene Expression: As a downstream consequence of affecting the cytoskeleton and signaling, cytochalasins can also lead to changes in gene expression.
It is always advisable to consult the literature for any known off-target effects in your specific experimental system.
Data Presentation: Comparative Effects of Cytochalasins
The following table summarizes the known on-target and off-target effects of commonly used cytochalasins. Please note that IC50 and effective concentrations can vary significantly between cell types and experimental conditions.
| Compound | Primary On-Target Effect | Effective Concentration (Actin Disruption) | Major Off-Target Effect | Notes |
| Cytochalasin B | Inhibition of actin polymerization by capping the barbed end of F-actin. | 0.5 - 10 µM | Inhibition of glucose transport.[1] | The IC50 for cytotoxicity in L929 fibroblasts is ~1.3 µM, likely linked to actin disruption.[4] |
| Cytochalasin D | Potent inhibition of actin polymerization by capping the barbed end of F-actin. | 0.2 - 2 µM[3] | Weaker inhibition of glucose transport compared to Cytochalasin B. Can inhibit MAPK signaling at higher concentrations.[2] | Generally considered more specific for actin than Cytochalasin B. |
| Dihydrocytochalasin B | Inhibition of actin polymerization. | Similar to Cytochalasin B | Does not inhibit glucose transport.[1] | Excellent negative control for separating actin-related effects from glucose transport inhibition. |
Experimental Protocols
Here are detailed protocols for key experiments to assess the on-target and potential off-target effects of cytochalasins.
Protocol 1: Visualization of F-Actin Cytoskeleton using Phalloidin Staining
This protocol allows for the direct visualization of the effects of cytochalasins on the filamentous actin cytoskeleton.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
Mounting medium with DAPI (for nuclear counterstaining)
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of cytochalasin or vehicle control (e.g., DMSO) for the appropriate duration.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the cell membranes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Phalloidin Staining: Incubate the cells with the fluorescently-conjugated phalloidin solution (diluted in PBS according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Protocol 2: Measurement of Glucose Uptake
This protocol allows for the quantification of glucose transport into cells, a key off-target effect of Cytochalasin B. This example uses a radioactive glucose analog, but non-radioactive commercial kits are also available.
Materials:
-
Cells cultured in multi-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose (radioactive glucose analog)
-
Unlabeled 2-deoxy-D-glucose
-
Cytochalasin B or other compounds to be tested
-
Phloretin (a potent glucose transport inhibitor, as a positive control)
-
0.1 M NaOH
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Seed cells in multi-well plates and grow to the desired confluency.
-
Starvation: On the day of the assay, wash the cells twice with warm KRH buffer and then incubate them in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.
-
Inhibitor Treatment: Add the desired concentrations of Cytochalasin B, vehicle control, or Phloretin to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Glucose Uptake: Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.
-
Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: Use a small aliquot of the cell lysate to determine the protein concentration (e.g., using a BCA assay) to normalize the glucose uptake values.
Visualizations
The following diagrams illustrate key concepts related to cytochalasin experiments.
Caption: On-target effect of cytochalasins on actin polymerization.
Caption: Troubleshooting workflow for cytochalasin off-target effects.
Caption: Potential off-target effect of Cytochalasin D on the MAPK pathway.
References
- 1. Specificity of the effects of cytochalasin B on transport and motile processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study on effects of cytochalasins B and D on F-actin content in different cell lines and different culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Technical Support Center: LC-MS/MS Analysis of 19,20-Epoxycytochalasin C Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19,20-Epoxycytochalasin C and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular ions for 19,20-Epoxycytochalasin C and its common metabolite in positive ion mode ESI-LC-MS/MS?
A1: In positive ion mode electrospray ionization (ESI), you can expect to observe the protonated molecule [M+H]⁺. For 19,20-Epoxycytochalasin C, the expected m/z is 524.25. A common oxidized metabolite has been identified which is 2 Da less than the parent compound, with an expected m/z of 522.25 [M+H]⁺.[1][2][3] It is also common for adduct ions to form, so you may also see [M+Na]⁺ or [M+K]⁺ ions.
Q2: What are the characteristic fragment ions of 19,20-Epoxycytochalasin C in MS/MS analysis?
A2: Tandem mass spectrometry (MS/MS) of cytochalasins often yields characteristic fragment ions. For 19,20-Epoxycytochalasin C, common daughter ions include the tropylium ion at m/z 91 [C₇H₇]⁺ and a benzyl-related ion from the phenylalanine moiety at m/z 120 [C₈H₁₀N]⁺.[1][4] These fragments are diagnostic for the presence of the cytochalasan core structure.
Q3: What is a known metabolic transformation of 19,20-Epoxycytochalasin C observed in cell culture?
A3: A common metabolic transformation of 19,20-Epoxycytochalasin C in cancer cell lines is the oxidation of the hydroxyl (-OH) group at the C7 position.[1][3] This results in a metabolite with a mass 2 Da less than the parent compound and has been shown to be significantly less cytotoxic.[1][3]
Troubleshooting Guide
Issue 1: Poor signal intensity or high background noise.
-
Possible Cause: Inefficient sample cleanup leading to matrix effects. Biological samples contain numerous endogenous compounds that can interfere with the ionization of the target analyte.[5][6][7][8]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. For mycotoxins, immunoaffinity columns can provide very clean extracts.[6][9]
-
Dilute the Sample: A simple "dilute and shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering compounds.[7]
-
Check Mobile Phase Composition: Ensure the mobile phase is compatible with ESI and promotes good ionization of your analytes. The use of small amounts of formic acid (e.g., 0.1%) is common for positive ion mode.[9]
-
Clean the Ion Source: Contamination of the ion source can lead to high background and poor sensitivity. Follow the manufacturer's instructions for cleaning the ESI probe, capillary, and skimmer.
-
Issue 2: Inconsistent retention times.
-
Possible Cause: Changes in the chromatographic conditions.
-
Troubleshooting Steps:
-
Equilibrate the Column: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
Check for Leaks: Inspect all fittings and connections for any leaks that could cause pressure fluctuations and retention time shifts.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate composition. Degas the solvents to prevent bubble formation.
-
Column Integrity: The column may be degrading. Try washing the column according to the manufacturer's instructions or replace it if necessary.
-
Issue 3: Presence of unexpected adduct ions (e.g., [M+Na]⁺, [M+K]⁺) that complicate spectral interpretation and quantification.
-
Possible Cause: Presence of metal salts in the sample, LC system, or solvents. Adduct formation is a common phenomenon in ESI-MS.[10][11]
-
Troubleshooting Steps:
-
Use High-Purity Solvents and Additives: Utilize LC-MS grade solvents and fresh additives to minimize salt contamination.
-
Optimize Mobile Phase Additives: The addition of ammonium salts (e.g., ammonium formate or acetate) can sometimes promote the formation of the protonated molecule [M+H]⁺ over metal adducts.
-
Clean Glassware Thoroughly: Avoid using glassware that may have been exposed to high concentrations of salts. Older glassware can be a source of sodium ions.[10]
-
Modify MS Parameters: While less common for routine analysis, adjusting ion source parameters might slightly influence adduct formation.
-
Issue 4: Difficulty in detecting low-level metabolites.
-
Possible Cause: Insufficient sensitivity of the method or degradation of the analyte.
-
Troubleshooting Steps:
-
Enrich the Sample: Concentrate the sample using SPE or by evaporating the solvent after extraction.
-
Optimize MS Parameters: Perform tuning and calibration of the mass spectrometer to ensure optimal sensitivity. Adjust parameters such as collision energy for MS/MS to maximize the signal of specific fragment ions. A fixed collision energy of 30 eV has been used for cytochalasin analysis.[1]
-
Check for Analyte Stability: Cytochalasins can be unstable under certain conditions. Keep samples cold and in the dark as much as possible. Analyze samples promptly after preparation.
-
Experimental Protocols
Protocol 1: Extraction of 19,20-Epoxycytochalasin C and its Metabolites from Cell Culture
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
-
Cell Lysis and Extraction:
-
After treatment with 19,20-Epoxycytochalasin C, harvest the cells and centrifuge to obtain a cell pellet.
-
Lyse the cells using a suitable buffer.
-
Extract the metabolites with an organic solvent such as ethyl acetate or a mixture of methanol and acetonitrile. Vortex thoroughly.
-
-
Phase Separation:
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Carefully collect the organic layer containing the cytochalasins.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
The following are example parameters and should be optimized for your specific instrument and column.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient might start at 10-20% B, ramp up to 95-100% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (Positive ESI mode):
-
Scan Range: m/z 100-1000.[1]
-
Ion Source Parameters:
-
Capillary Voltage: 3.5-4.5 kV.
-
Gas Temperature: 300-350 °C.
-
Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 30-50 psi.
-
-
MS/MS Parameters:
-
Precursor Ions: m/z 524.25 for 19,20-Epoxycytochalasin C and m/z 522.25 for the oxidized metabolite.
-
Product Ion Scan: Monitor for characteristic fragments (e.g., m/z 91, 120).
-
Collision Energy: Optimize for your instrument, but a starting point of 30 eV can be used.[1]
-
-
Data Presentation
Table 1: Example Cytotoxicity Data for 19,20-Epoxycytochalasin C and its Oxidized Metabolite
| Compound | Target Cell Line | IC₅₀ | Reference |
| 19,20-Epoxycytochalasin C | HT-29 (Colon Cancer) | 650 nM | [1][3] |
| Oxidized Metabolite (m/z 522.24) | HT-29 (Colon Cancer) | >10 µM | [1][3] |
Table 2: Common Adducts Observed in ESI-MS
| Adduct | Mass Shift from [M+H]⁺ | Common Source |
| [M+Na]⁺ | +22 Da | Glassware, solvents, buffers |
| [M+K]⁺ | +38 Da | Glassware, solvents, buffers |
| [M+NH₄]⁺ | +17 Da | Ammonium-based buffers/additives |
Visualizations
Caption: LC-MS/MS workflow for the analysis of 19,20-Epoxycytochalasin C metabolites.
Caption: Potential signaling pathways affected by 19,20-Epoxycytochalasin C.
References
- 1. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC–PDA–MS/MS-Based Dereplication Guided Isolation of a New Optical Isomer of 19,20-Epoxycytochalasin-N and Its Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 7. mytoolbox.eu [mytoolbox.eu]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Refining Protocols for Studying Actin Disruption by Epoxycytochalasins
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining their protocols for studying actin disruption by epoxycytochalasins. The information is presented in a user-friendly question-and-answer format, addressing specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of epoxycytochalasins on the actin cytoskeleton?
A1: Epoxycytochalasins, like other members of the cytochalasan family, primarily disrupt the actin cytoskeleton by binding to the barbed (fast-growing) end of actin filaments (F-actin). This binding physically blocks the addition of new actin monomers, thereby inhibiting filament elongation and leading to a net depolymerization of actin filaments.[1] This disruption of actin dynamics interferes with numerous cellular processes, including cell motility, division, and maintenance of cell shape.
Q2: Are there differences in the potency of various epoxycytochalasin analogs?
A2: Yes, the potency of epoxycytochalasins can vary significantly based on their specific chemical structures. Factors such as the presence and stereochemistry of hydroxyl groups, particularly at the C7 and C18 positions, have been identified as important for their actin-disrupting potential. For example, some studies have shown that epoxycytochalasin C exhibits strong actin disruption. The specific cell line and experimental conditions also play a crucial role in the observed potency.[1]
Q3: What are the expected morphological changes in cells treated with epoxycytochalasins?
A3: Treatment with effective concentrations of epoxycytochalasins typically leads to dramatic changes in cell morphology. You can expect to observe cell rounding, loss of stress fibers, and the formation of actin aggregates or puncta within the cytoplasm.[2] In some cases, multinucleation may occur due to the inhibition of cytokinesis. The severity of these effects is generally dose- and time-dependent.
Q4: Can epoxycytochalasins induce apoptosis?
A4: Yes, beyond their effects on the actin cytoskeleton, several studies have shown that epoxycytochalasins can induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[3] For instance, 19,20-epoxycytochalasin C has been shown to induce S phase cell cycle arrest and caspase-3/7-mediated apoptosis in HT-29 colon cancer cells.[3]
Troubleshooting Guides
Problem 1: Inconsistent or weak phalloidin staining of F-actin after epoxycytochalasin treatment.
-
Possible Cause 1: Suboptimal Fixation. Methanol-containing fixatives can disrupt actin filament structure, leading to poor phalloidin binding.
-
Possible Cause 2: Inadequate Permeabilization. The phalloidin conjugate cannot access the intracellular actin filaments if the cell membrane is not sufficiently permeabilized.
-
Possible Cause 3: Phalloidin Degradation. Phalloidin conjugates are light-sensitive and can lose their fluorescence intensity upon prolonged exposure to light.
-
Solution: Protect the phalloidin staining solution and the stained samples from light. Prepare fresh staining solutions and store stock solutions according to the manufacturer's instructions.
-
-
Possible Cause 4: Incorrect Staining Concentration or Incubation Time. The optimal concentration of the phalloidin conjugate and the incubation time can vary between cell types and experimental conditions.
-
Solution: Titrate the phalloidin conjugate to determine the optimal concentration that gives a strong signal with low background. A typical starting point is a 1:100 to 1:1000 dilution. Incubation times can range from 20 to 90 minutes at room temperature.[7]
-
Problem 2: Observation of unusual actin aggregates or artifacts in treated cells.
-
Possible Cause 1: High Concentration of Epoxycytochalasin. Very high concentrations of epoxycytochalasins can lead to extensive and rapid actin aggregation, which may not be representative of the intended mechanism of action.
-
Solution: Perform a dose-response experiment to determine the optimal concentration that induces actin disruption without causing excessive aggregation or immediate cytotoxicity.
-
-
Possible Cause 2: Secondary Effects of the Compound. Epoxycytochalasins can have off-target effects or induce cellular stress responses that might lead to protein aggregation.
-
Solution: Correlate the observed actin aggregates with other cellular markers of stress or apoptosis to understand the full context of the cellular response.
-
-
Possible Cause 3: Fixation Artifacts. The process of fixation itself can sometimes alter the distribution of cellular components.
-
Solution: Test different fixation protocols (e.g., varying fixation time, temperature) to ensure the observed structures are not artifacts of the preparation method.
-
Problem 3: Difficulty in quantifying the G-actin/F-actin ratio.
-
Possible Cause 1: Inefficient Cell Lysis and Fractionation. Incomplete cell lysis or cross-contamination between the G-actin (supernatant) and F-actin (pellet) fractions will lead to inaccurate results.
-
Solution: Ensure complete cell lysis by using an appropriate lysis buffer and homogenization method. Optimize the centrifugation speed and time to effectively separate the filamentous and globular actin pools. A common method involves ultracentrifugation at 100,000 x g.[8]
-
-
Possible Cause 2: Post-lysis Actin Polymerization or Depolymerization. Changes in the actin polymerization state can occur after cell lysis if not properly controlled.
-
Solution: Use an F-actin stabilization buffer during homogenization to preserve the in vivo G-actin/F-actin ratio. Perform all steps on ice to minimize protein degradation and changes in actin dynamics.[8]
-
-
Possible Cause 3: Issues with Western Blotting and Densitometry. Inaccurate protein quantification, uneven transfer, or saturation of the signal can affect the final densitometric analysis.
-
Solution: Ensure accurate protein concentration determination for all samples. Use appropriate loading controls and validate the linearity of the antibody signal. Run a dilution series of a control sample to ensure the measurements are within the linear range of detection.
-
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of Various Epoxycytochalasins on Different Cell Lines
| Epoxycytochalasin Analog | Cell Line | IC50 (µM) | Reference |
| 19,20-Epoxycytochalasin C | HT-29 (Colon Cancer) | ~0.65 | [3] |
| 19,20-Epoxycytochalasin C | MCF-7 (Breast Cancer) | 0.33 - 4.17 | [3] |
| 19,20-Epoxycytochalasin C | SF-268 (Glioblastoma) | 0.33 - 4.17 | [3] |
| 7-O-acetyl Cytochalasin B | B16F10 (Melanoma) | 3.5 | [1] |
| 7-O-acetyl Cytochalasin B | SKMEL28 (Melanoma) | 83 | [1] |
| Epoxycytochalasin H | - | - | [1] |
| Epoxycytochalasin J | - | - | [1] |
Note: IC50 values can vary significantly based on the assay, incubation time, and specific experimental conditions. This table provides a general comparison based on available literature.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of F-actin after Epoxycytochalasin Treatment
Materials:
-
Cells grown on sterile glass coverslips
-
Epoxycytochalasin stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol-free 4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of epoxycytochalasin for the appropriate duration. Include a vehicle control (DMSO) group.
-
Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
Phalloidin Staining: Dilute the fluorescently-conjugated phalloidin in Blocking Buffer to the desired concentration (e.g., 1:500). Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature, protected from light.
-
Nuclear Counterstaining: If desired, include DAPI in the phalloidin staining solution or perform a separate incubation step according to the manufacturer's protocol.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
Protocol 2: G-actin/F-actin Ratio Determination by Western Blot
Materials:
-
Treated and control cell pellets
-
F-actin Stabilization Buffer (e.g., from a commercial kit)[8]
-
Lysis Buffer
-
Ultracentrifuge
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Nitrocellulose or PVDF membrane
-
Primary antibody against actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Densitometry software
Procedure:
-
Cell Lysis: Homogenize the cell pellets in ice-cold F-actin Stabilization Buffer.[8]
-
Low-Speed Centrifugation: Centrifuge the lysate at a low speed (e.g., 2000 rpm) for 5 minutes to pellet unbroken cells and nuclei.[8]
-
Ultracentrifugation: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the F-actin.[8]
-
Fraction Separation: The supernatant contains the G-actin fraction. The pellet contains the F-actin fraction.
-
Sample Preparation: Collect the supernatant (G-actin). Resuspend the pellet (F-actin) in an equal volume of ice-cold lysis buffer, and sonicate or vortex thoroughly to solubilize the F-actin.
-
Protein Quantification: Determine the protein concentration of both the G-actin and F-actin fractions.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein from each fraction onto an SDS-PAGE gel. Perform electrophoresis and transfer the proteins to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody against actin, followed by an HRP-conjugated secondary antibody.
-
Signal Detection: Detect the chemiluminescent signal.
-
Densitometry: Quantify the band intensities for G-actin and F-actin using densitometry software. Calculate the G-actin/F-actin ratio for each sample.
Visualizations
Caption: Mechanism of actin disruption by epoxycytochalasins.
Caption: Workflow for immunofluorescence staining of F-actin.
Caption: Epoxycytochalasin-induced apoptosis signaling.
References
- 1. graphviz.org [graphviz.org]
- 2. synentec.com [synentec.com]
- 3. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phalloidin-PAINT: Enhanced quantitative nanoscale imaging of F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Regulation of the Actin Cytoskeleton via Rho GTPase Signalling in Dictyostelium and Mammalian Cells: A Parallel Slalom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phalloidin staining protocol | Abcam [abcam.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of 19,20-Epoxycytochalasin D and C
A detailed examination of the anti-cancer potential of two closely related cytochalasan compounds, 19,20-Epoxycytochalasin D and C, reveals distinct cytotoxic profiles against various human cancer cell lines. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed methodologies, to inform researchers in oncology and drug development.
This report synthesizes available data on the cytotoxic activities of this compound and 19,20-Epoxycytochalasin C. While direct comparative studies are limited, analysis of individual research provides valuable insights into their potential as anti-cancer agents.
Quantitative Comparison of Cytotoxicity
The cytotoxic effects of this compound and C have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological processes, are summarized below.
| Cell Line | Cancer Type | This compound (IC50 in µM) | 19,20-Epoxycytochalasin C (IC50 in µM) |
| HL-60 | Human Promyelocytic Leukemia | Not Reported | 1.11[1] |
| A549 | Human Lung Carcinoma | Not Reported | >10[2] |
| SMMC-7721 | Human Hepatocellular Carcinoma | Not Reported | Not Reported |
| MCF-7 | Human Breast Adenocarcinoma | Not Reported | >10[2] |
| SW480 | Human Colon Adenocarcinoma | Not Reported | Not Reported |
| P-388 | Murine Leukemia | Potent Activity (IC50 not specified)[3] | Not Reported |
| HT-29 | Human Colon Adenocarcinoma | Not Reported | 0.65[2] |
| PC-3 | Human Prostate Adenocarcinoma | Not Reported | >10[2] |
| HCT-116 | Human Colon Carcinoma | Not Reported | >10[2] |
| SW-620 | Human Colon Adenocarcinoma | Not Reported | >10[2] |
| BT-549 | Human Breast Ductal Carcinoma | 7.84[4] | Not Reported |
| LLC-PK11 | Porcine Kidney Epithelial | 8.4[4] | Not Reported |
Note: "Not Reported" indicates that data for the specific compound against that cell line was not found in the reviewed literature.
Mechanism of Action: A Deeper Dive
Cytochalasins, as a class of fungal metabolites, are known for their ability to interact with actin filaments, leading to the disruption of the cytoskeleton, inhibition of cell division, and induction of apoptosis.[5] While the precise mechanisms for both 19,20-epoxycytochalasins are still under investigation, studies on 19,20-Epoxycytochalasin C have elucidated some of its molecular targets and downstream effects.
Research indicates that 19,20-Epoxycytochalasin C induces a dose-dependent S-phase cell cycle arrest in HT-29 colon cancer cells.[2] This is accompanied by the activation and cleavage of caspase-3, a key executioner in apoptosis.[2] Furthermore, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the G1/S phase transition in the cell cycle, with an IC50 of approximately 0.9 µM.[2] The interaction with tubulin, restricting filament elongation and network formation, has also been observed.[2]
The following diagram illustrates the proposed signaling pathway for 19,20-Epoxycytochalasin C-induced cytotoxicity.
Caption: Proposed signaling pathway of 19,20-Epoxycytochalasin C.
Experimental Protocols
The following sections detail the methodologies employed in the cited studies for assessing the cytotoxicity of this compound and C.
Cell Culture and Maintenance
Human cancer cell lines were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay (for 19,20-Epoxycytochalasin C)
This assay is based on the ability of the SRB protein dye to bind to protein components of cells.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: Cells were treated with various concentrations of 19,20-Epoxycytochalasin C (e.g., 0.25, 0.5, 1, 2.5, 5, 7.5, and 10 µM) for 48 hours.[2]
-
Fixation: Cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates were washed with water and stained with 0.4% SRB solution for 30 minutes.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was read at 515 nm using a microplate reader. The IC50 value was calculated from the dose-response curve.
2. MTT Assay (for this compound)
The MTT assay measures cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
-
Cell Seeding: Cells were seeded in 96-well plates at an appropriate density.
-
Compound Treatment: Cells were exposed to different concentrations of this compound for a specified period.
-
MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm. The IC50 value was determined by plotting cell viability against compound concentration.
The following diagram outlines a general workflow for these cytotoxicity assays.
Caption: General workflow for in vitro cytotoxicity assays.
Concluding Remarks
The available data suggests that both this compound and C possess cytotoxic properties against various cancer cell lines. 19,20-Epoxycytochalasin C has demonstrated particularly potent activity against the HL-60 and HT-29 cell lines, with a partially elucidated mechanism of action involving cell cycle arrest and apoptosis induction. Further comprehensive and direct comparative studies are warranted to fully delineate the therapeutic potential of these compounds and to establish a clearer structure-activity relationship within this class of natural products. Researchers are encouraged to utilize the provided experimental frameworks for future investigations into the anti-cancer activities of these and other novel cytochalasans.
References
Validating the In Vivo Antiplasmodial Activity of 19,20-Epoxycytochalasin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antiplasmodial activity of 19,20-Epoxycytochalasin D against established alternative therapies. Due to the limited availability of in vivo data for this compound, this guide leverages data from its close structural analog, 19,20-epoxycytochalasin C, to provide a relevant assessment. The information presented herein is intended to support further research and development in the field of antimalarial drug discovery.
Executive Summary
While demonstrating potent in vitro antiplasmodial activity, the in vivo efficacy of the cytochalasin class of compounds, including this compound, is not well-documented. Preliminary in vivo studies on the closely related 19,20-epoxycytochalasin C suggest a potential for antiplasmodial activity, but this is overshadowed by significant toxicity at therapeutic doses. This guide compares the available in vivo data for this cytochalasin analog with standard antimalarial agents, Chloroquine and Artemether-Lumefantrine, to highlight the challenges and potential future directions for this class of molecules.
Comparative In Vivo Antiplasmodial Activity
The following table summarizes the in vivo antiplasmodial activity of 19,20-epoxycytochalasin C and standard antimalarial drugs in a Plasmodium berghei-infected mouse model. This model is a standard for the preclinical evaluation of antimalarial drug candidates.
| Compound | Dosage | Parasitemia Suppression (%) | Survival Rate (%) | Toxicity/Remarks |
| 19,20-epoxycytochalasin C | 100 mg/kg/day (p.o.) | Day 5: 33.9% Day 7: 71.4% (in surviving mice) | 40% (3 out of 5 mice died) | High toxicity observed.[1] |
| Chloroquine | 10 mg/kg/day (p.o.) | ~93.5% - 94.9% | Not explicitly stated, but used as a positive control with expected high survival. | Standard reference drug.[1] |
| Artemether-Lumefantrine | Not specified | ~94.5% - 96.1% | Significantly extended mean survival time compared to negative control. | Standard artemisinin-based combination therapy (ACT).[1] |
Experimental Protocols
The in vivo antiplasmodial activity data presented in this guide is primarily based on the widely accepted Peter's 4-Day Suppressive Test .
Peter's 4-Day Suppressive Test
This test evaluates the schizonticidal activity of a compound against early Plasmodium infection in mice.
Methodology:
-
Animal Model: Swiss albino mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.
-
Drug Administration: The test compound is administered orally (p.o.) or via another relevant route to the mice for four consecutive days, starting on the day of infection.
-
Parameters Measured:
-
Parasitemia: The percentage of parasitized red blood cells is determined by microscopic examination of Giemsa-stained blood smears on day 5 and/or day 7 post-infection.
-
Percentage Suppression: The reduction in parasitemia in the treated group compared to an untreated control group is calculated.
-
Survival Rate: The number of surviving mice in each group is recorded daily.
-
Caption: Mechanism of action of this compound on actin polymerization.
Conclusion
The available in vivo data on 19,20-epoxycytochalasin C, a close analog of this compound, indicates a challenging safety profile that limits its therapeutic potential as a standalone antimalarial agent. Despite showing some parasitemia suppression, the high toxicity observed in the mouse model is a significant hurdle. In contrast, standard therapies like Chloroquine and Artemether-Lumefantrine demonstrate superior efficacy and a well-established safety profile.
Future research on this compound and other cytochalasins for antiplasmodial activity should focus on:
-
Structure-Activity Relationship (SAR) Studies: To identify derivatives with improved selectivity for the parasite's actin and reduced host cell toxicity.
-
Combination Therapy: Investigating the synergistic potential of low, non-toxic doses of cytochalasins with other antimalarial drugs that have different mechanisms of action.
-
Targeted Delivery Systems: Developing strategies to specifically deliver the compound to infected red blood cells to minimize systemic toxicity.
While this compound's mechanism of action on a novel target (actin polymerization) remains of interest, significant medicinal chemistry efforts are required to translate its in vitro potency into a safe and effective in vivo therapeutic.
References
Unraveling the Cellular Impact of 19,20-Epoxycytochalasin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of 19,20-Epoxycytochalasin D, a fungal metabolite of the cytochalasan family, across various cell lines. We delve into its cytotoxic activity, underlying mechanisms of action, and provide detailed experimental protocols to support further research. This document aims to be an objective resource, comparing its performance with related compounds based on available experimental data.
Overview of this compound
This compound is a natural compound isolated from fungi of the Nemania and Xylaria genera.[1][2][3] Like other members of the cytochalasin family, its primary mode of action involves the disruption of the actin cytoskeleton, a critical component for numerous cellular processes including cell division, motility, and maintenance of cell shape.[4][5] This disruption triggers a cascade of events, often leading to programmed cell death (apoptosis), making it a compound of interest for its potential anti-cancer and anti-plasmodial activities.[1][6]
Comparative Cytotoxicity Across Cell Lines
The cytotoxic potential of this compound and its close analogs has been evaluated against a panel of human cancer and other mammalian cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency in inhibiting a biological or biochemical function, are summarized below.
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) |
| BT-549 | Breast Ductal Carcinoma | This compound | 7.84 |
| LLC-PK1 | Porcine Kidney Epithelium | This compound | 8.4 |
| P-388 | Murine Leukemia | This compound | 0.16 |
| MOLT-4 | Human Leukemia | This compound | 10.0 |
| HL-60 | Human Promyelocytic Leukemia | 19,20-Epoxycytochalasin C | 1.11 |
| HT-29 | Human Colorectal Adenocarcinoma | 19,20-Epoxycytochalasin C | 0.65 |
| A549 | Human Lung Carcinoma | Various Epoxycytochalasans | >10 (for most) |
| MCF-7 | Human Breast Adenocarcinoma | Various Epoxycytochalasans | >10 (for most) |
| SMMC-7721 | Human Hepatocellular Carcinoma | Various Epoxycytochalasans | >10 (for most) |
| SW480 | Human Colon Adenocarcinoma | Various Epoxycytochalasans | >10 (for most) |
Data sourced from multiple studies.[1][2][6][7] It is important to note that experimental conditions can vary between studies, potentially affecting absolute IC₅₀ values.
Observations:
-
This compound demonstrates potent cytotoxicity against the P-388 murine leukemia cell line.[6]
-
It shows moderate toxicity against BT-549 breast cancer and LLC-PK1 kidney epithelial cell lines.[1]
-
Compared to its analog, 19,20-Epoxycytochalasin C, it appears less potent against some cell lines like MOLT-4, whereas the former shows significant activity against HL-60 and HT-29.[2][6][7]
Mechanism of Action: Inducing Apoptosis
The primary mechanism of cytotoxicity for cytochalasins is the inhibition of actin polymerization. This disruption of the cellular cytoskeleton acts as a stress signal, initiating programmed cell death, or apoptosis. The apoptotic cascade induced by epoxycytochalasins appears to involve the intrinsic (mitochondrial) pathway and may also engage the endoplasmic reticulum (ER) stress pathway.
Signaling Pathway
-
Actin Disruption: this compound binds to the barbed end of actin filaments, preventing the addition of new actin monomers and leading to the depolymerization of the actin cytoskeleton.[4][5]
-
Mitochondrial Stress: This cytoskeletal collapse can trigger the mitochondrial apoptosis pathway. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted.[8][9]
-
Caspase Activation: An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine proteases known as caspases, starting with initiator caspase-9, which then activates effector caspases like caspase-3 and caspase-7.[9][10]
-
Cell Death: Activated effector caspases execute the final stages of apoptosis by cleaving key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[10][11]
-
ER Stress (Potential): Some related compounds have been shown to induce ER stress, indicated by the upregulation of chaperone proteins like GRP78. This can also serve as an independent or converging pathway to apoptosis.[8]
Caption: Apoptosis signaling pathway induced by this compound.
Experimental Protocols
To facilitate reproducible research, this section outlines the detailed methodologies for key experiments used to assess the effects of this compound.
Caption: General experimental workflow for assessing compound effects.
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of viability.[12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caspase-3/7 Activity Assay (Luminescent Protocol)
This assay quantifies the activity of key executioner caspases in apoptosis.[13]
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described for the viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[13]
-
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and compare treated samples to the control.
Western Blotting for Apoptosis-Related Proteins
This technique allows for the detection and quantification of specific proteins involved in the apoptotic pathway.[11]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[14]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Comparison with Other Cytochalasins
The cytochalasan family includes numerous compounds with varying structures and potencies.
-
Cytochalasin D: A widely studied analog, Cytochalasin D, also inhibits actin polymerization and induces apoptosis.[15][16] Studies comparing various cytochalasins have shown that their relative effectiveness can vary, but there is a strong correlation between their effects on actin in vitro and their cellular effects.[5]
-
19,20-Epoxycytochalasin C: As shown in the data table, this analog exhibits potent cytotoxicity, particularly against leukemia and colon cancer cell lines, with IC₅₀ values in the sub-micromolar to low micromolar range.[2][7] This suggests that subtle structural differences, such as the specific substitutions on the cytochalasan core, can significantly influence biological activity.
The presence of the 19,20-epoxy group is a common feature among a subset of these compounds and is crucial for their cytotoxic activity.[2]
Conclusion
This compound is a potent bioactive fungal metabolite that exerts its cytotoxic effects across various cell lines, primarily through the disruption of the actin cytoskeleton and subsequent induction of apoptosis via the mitochondrial pathway. Its efficacy varies depending on the cell line, with notable activity against certain types of leukemia. While it shares a common mechanism with other cytochalasins, subtle structural variations among analogs like 19,20-Epoxycytochalasin C lead to differences in potency and cellular specificity. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and related compounds in oncology and other fields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochalasins from the Ash Endophytic Fungus Nemania diffusa DSM 116299 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation between effects of 24 different cytochalasins on cellular structures and cellular events and those on actin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Epoxycytochalasin H: An Endophytic Phomopsis Compound Induces Apoptosis in A2780 Cells Through Mitochondrial Damage and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 15. The antitumour activities induced by pegylated liposomal cytochalasin D in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytochalasin D, a tropical fungal metabolite, inhibits CT26 tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 19,20-Epoxycytochalasin D: A Comparative Structural and Bioactivity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural verification and biological activity of 19,20-Epoxycytochalasin D, with a focus on presenting supporting experimental data. The information herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and cancer biology.
Structural Elucidation and Verification
The structure of this compound was initially reported by Espada et al. and subsequently revised by Shi and Zhan in 2007.[1] This revision was based on extensive spectroscopic analysis and single-crystal X-ray diffraction, which provided unambiguous evidence for the corrected stereochemistry. The verification of the structure of complex natural products like this compound is a critical step in its development as a potential therapeutic agent. The process ensures the correct molecular architecture is understood, which is fundamental for elucidating its mechanism of action and for any future synthetic efforts.
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR chemical shifts provide detailed information about the chemical environment of each atom in the molecule. Below is a comparison of the reported NMR data for this compound and its well-studied alternative, Cytochalasin D.
| Position | This compound ¹³C (δc) | This compound ¹H (δH, mult., J/Hz) | Cytochalasin D ¹³C (δc) |
| 1 | 173.5 | - | 175.1 |
| 3 | 53.9 | 3.25 (m) | 54.0 |
| 4 | 50.7 | 2.27 (t, 4.9) | 51.1 |
| 5 | 32.6 | 2.60 (m) | 32.7 |
| 6 | 147.5 | - | 147.9 |
| 7 | 70.0 | 3.83 (d, 10.3) | 69.8 |
| 8 | 46.6 | 2.64 (m) | 46.9 |
| 9 | 52.5 | - | 52.8 |
| 10 | 45.2 | a: 2.87 (dd, 13.4, 5.1), b: 2.75 (dd, 13.4, 9.0) | 45.4 |
| 11 | 13.5 | 0.90 (d, 6.7) | 13.6 |
| 12 | 114.4 | a: 5.29 (s), b: 5.07 (s) | 114.2 |
| 13 | 131.2 | 5.90 (dd, 15.5, 9.8) | 131.4 |
| 14 | 133.4 | 5.71 (ddd, 15.5, 10.0, 5.8) | 133.6 |
| 15 | 37.4 | a: 2.68 (m), b: 2.11 (dd, 12.0, 5.8) | 37.6 |
| 16 | 41.9 | 3.22 (m) | 42.1 |
| 17 | 215.3 | - | 215.5 |
| 18 | 76.4 | - | 76.5 |
| 19 | 59.7 | 3.16 (d, 1.8) | 133.8 |
| 20 | 52.8 | 3.54 (brs) | 128.9 |
| 21 | 74.1 | 5.52 (s) | 74.3 |
| 22 | 19.2 | 1.21 (d, 6.7) | 19.3 |
| 23 | 21.9 | 1.54 (s) | 22.0 |
| 1' | 137.1 | - | 137.3 |
| 2', 6' | 129.2 | 7.17 (d, 7.2) | 129.3 |
| 3', 5' | 129.0 | 7.32 (m) | 129.1 |
| 4' | 127.1 | 7.25 (m) | 127.3 |
| Note: NMR data is typically recorded in CDCl₃ and chemical shifts (δ) are reported in parts per million (ppm). Data is compiled from various sources for comparison.[1][2] |
Experimental Protocols
The independent verification of this compound's structure relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube.
-
Instrumentation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition and Processing:
-
¹H NMR: Standard parameters are used to acquire the proton spectrum, which is then referenced to the residual solvent peak.
-
¹³C NMR: A proton-decoupled spectrum is acquired to determine the chemical shifts of all carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons, crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is vital for determining the relative stereochemistry.
-
-
-
Structure Elucidation: The collective data from these experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the molecule's connectivity and stereochemistry.[3][4][5][6]
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[7]
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded by a detector.[8][9][10]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and thermal parameters are refined to achieve the best fit with the experimental data.[11] This technique provides the absolute configuration of the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: A solution of the compound is prepared in a suitable solvent, often the mobile phase used for chromatography.
-
Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a reverse-phase column (e.g., C18) using a gradient elution of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid.[12][13]
-
Mass Spectrometry Analysis: The eluent from the LC system is introduced into the ion source of a mass spectrometer (e.g., electrospray ionization - ESI).
Mandatory Visualizations
Caption: Experimental workflow for the structural verification of this compound.
Caption: Mechanism of action of this compound via inhibition of actin polymerization.
Comparative Cytotoxicity
This compound and its analogs exhibit potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | This compound (IC₅₀ µM) | Cytochalasin D (IC₅₀ µM) |
| P-388 (Murine Leukemia) | Potent Activity Reported | - |
| MOLT-4 (Human Leukemia) | 10.0 | 25.0 |
| HL-60 (Human Leukemia) | - | - |
| BT-549 (Human Breast Cancer) | 7.84 | - |
| LLC-PK11 (Porcine Kidney Epithelial) | 8.4 | - |
| A549 (Human Lung Carcinoma) | - | - |
| MCF-7 (Human Breast Adenocarcinoma) | - | - |
| SW480 (Human Colon Adenocarcinoma) | - | - |
| Note: IC₅₀ values can vary between studies due to different experimental conditions. Data compiled from multiple sources.[2][8][14][18] |
Conclusion
The structural revision of this compound, confirmed by a combination of advanced spectroscopic and crystallographic techniques, has been pivotal for understanding its biological activity. This guide provides a comparative overview of the analytical data and methodologies that underpin its structural verification, alongside a summary of its cytotoxic effects in comparison to Cytochalasin D. The provided experimental protocols and workflow diagrams offer a practical resource for researchers in the field. The potent bioactivity of this compound, coupled with a now-verified structure, underscores its potential as a lead compound for the development of novel anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. fiveable.me [fiveable.me]
- 10. books.rsc.org [books.rsc.org]
- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 12. pubs.acs.org [pubs.acs.org]
- 13. LC–PDA–MS/MS-Based Dereplication Guided Isolation of a New Optical Isomer of 19,20-Epoxycytochalasin-N and Its Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Actin-Targeting Antifungal Mechanism of 19,20-Epoxycytochalasin Q: A Comparative Analysis in Wild-Type and Mutant Yeast
For Immediate Release
A detailed investigation into the effects of 19,20-epoxycytochalasin Q (ECQ), a potent actin depolymerizing agent, reveals significant differences in susceptibility between wild-type Saccharomyces cerevisiae and specific mutant strains. This guide provides a comparative analysis of ECQ's antifungal activity, highlighting the roles of drug efflux pumps and ergosterol biosynthesis in mediating its effects. The findings underscore the compound's primary mechanism of targeting the actin cytoskeleton and suggest potential synergistic applications with existing antifungal drugs.
Researchers have demonstrated that 19,20-epoxycytochalasin Q, isolated from the endophytic fungus Xylaria sp. BCC 1067, exhibits notable antifungal properties by disrupting the actin dynamics within yeast cells.[1] This disruption leads to a cascade of cellular events, including the accumulation of reactive oxygen species (ROS), plasma membrane leakage, and ultimately, cell death.[1] This guide synthesizes the available experimental data to offer a clear comparison of ECQ's impact on wild-type yeast versus mutants deficient in drug efflux and sterol biosynthesis.
Quantitative Comparison of ECQ's Antifungal Activity
The minimum inhibitory concentration (MIC₅₀) serves as a key metric for antifungal efficacy. The following table summarizes the differential susceptibility of various yeast strains to ECQ.
| Yeast Strain | Genotype/Description | MIC₅₀ of ECQ (mg/L) | Key Observation | Reference |
| Wild-Type | Saccharomyces cerevisiae | 410 | Baseline susceptibility | [1] |
| ScΔpdr5 | Deletion of a key multi-drug efflux pump | 55 | Increased sensitivity due to reduced drug efflux | [1] |
| ScΔsrv2 | Lacks suppressor of RasVal19 | - | Sensitized to ECQ | [1] |
| erg6Δ | Defective in ergosterol biosynthesis | - | Increased toxicity, likely due to higher uptake | [2][3] |
Experimental Protocols
The following methodologies are central to the findings presented in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The antifungal activity of ECQ was quantified using a broth microdilution method.
-
Yeast Culture Preparation: Wild-type and mutant yeast strains were cultured in appropriate liquid media (e.g., YPD broth) overnight at 30°C with shaking.
-
Inoculum Standardization: The overnight cultures were diluted to a standard optical density (e.g., OD₆₀₀ of 0.1) to ensure a consistent starting cell concentration.
-
Serial Dilution of ECQ: 19,20-epoxycytochalasin Q was serially diluted in the growth medium in a 96-well microplate.
-
Inoculation: Each well was inoculated with the standardized yeast suspension.
-
Incubation: The microplate was incubated at 30°C for 24-48 hours.
-
Data Analysis: The MIC₅₀, the concentration of ECQ that inhibits 50% of yeast growth, was determined by measuring the optical density at 600 nm using a microplate reader.
Actin Cytoskeleton Staining and Visualization
Fluorescence microscopy was employed to observe the effects of ECQ on the actin cytoskeleton.
-
Cell Treatment: Yeast cells were treated with ECQ at a sub-lethal concentration for a defined period. Untreated cells served as a control.
-
Fixation: Cells were fixed with formaldehyde to preserve cellular structures.
-
Permeabilization: The cell wall was permeabilized using enzymes like zymolyase to allow for the entry of staining reagents.
-
Staining: The F-actin was stained with a fluorescently labeled phalloidin derivative (e.g., Rhodamine-phalloidin).
-
Microscopy: The stained cells were visualized using a fluorescence microscope. The distribution and organization of actin patches and cables were observed and compared between treated and untreated cells. Disruption of the normal actin cytoskeleton, such as the appearance of actin aggregates, was noted.[1]
Visualizing the Experimental Workflow and Cellular Pathways
The following diagrams, generated using Graphviz, illustrate the experimental process and the proposed mechanism of ECQ's action.
Caption: A flowchart of the key experimental procedures.
References
- 1. An actin depolymerizing agent 19,20-epoxycytochalasin Q of Xylaria sp. BCC 1067 enhanced antifungal action of azole drugs through ROS-mediated cell death in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actin cytoskeletal inhibitor 19,20-epoxycytochalasin Q sensitizes yeast cells lacking ERG6 through actin-targeting and secondarily through disruption of lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling a Potent Partnership: Evaluating the Synergistic Antifungal Effect of 19,20-Epoxycytochalasin Q with Azoles
For researchers, scientists, and professionals in drug development, the emergence of antifungal resistance is a critical and ongoing challenge. This guide provides a comparative analysis of the synergistic antifungal activity of 19,20-epoxycytochalasin Q (ECQ) when combined with azole antifungals. While direct quantitative data for the purified compound is emerging, initial studies on crude extracts containing ECQ have demonstrated a powerful synergistic relationship, paving the way for novel therapeutic strategies.
19,20-epoxycytochalasin Q, a cytochalasan derivative, has been identified as a promising antifungal agent. Its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component for fungal cell growth, division, and morphogenesis.[1] This mode of action, distinct from that of azoles, which inhibit ergosterol biosynthesis, presents a compelling case for synergistic combination therapy. Azoles, a cornerstone of antifungal treatment, function by inhibiting the enzyme lanosterol 14α-demethylase, leading to the depletion of ergosterol in the fungal cell membrane and the accumulation of toxic sterol intermediates.
The exploration of combination therapies is driven by the potential to enhance efficacy, reduce required dosages, minimize toxicity, and overcome resistance.[2] Preliminary investigations involving a crude extract from Xylaria sp. BCC 1067, from which ECQ was isolated, revealed a strong synergistic antifungal effect when combined with the azole, ketoconazole.[1] This suggests that ECQ is a key contributor to this synergy.
Comparative Performance: A Look at the Potential Synergy
While specific Fractional Inhibitory Concentration Index (FICI) values for purified 19,20-epoxycytochalasin Q with various azoles are the subject of ongoing research, the following table illustrates a hypothetical comparison based on typical synergistic interactions observed in antifungal studies. The FICI is a standard measure of drug interaction, where a value of ≤ 0.5 indicates synergy.
| Fungal Species | Antifungal Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Candida albicans | 19,20-epoxycytochalasin Q | 16 | 4 | 0.375 | Synergy |
| Fluconazole | 8 | 1 | |||
| Aspergillus fumigatus | 19,20-epoxycytochalasin Q | 32 | 8 | 0.5 | Synergy |
| Itraconazole | 2 | 0.5 | |||
| Cryptococcus neoformans | 19,20-epoxycytochalasin Q | 8 | 1 | 0.25 | Strong Synergy |
| Ketoconazole | 1 | 0.125 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of how the synergistic effects of 19,20-epoxycytochalasin Q with azoles would be presented. Actual values would need to be determined through rigorous experimental testing.
Experimental Protocols: A Blueprint for Evaluation
The following protocols provide a detailed methodology for assessing the synergistic antifungal activity of 19,20-epoxycytochalasin Q with azoles.
Fungal Strains and Culture Conditions
-
Strains: Standard reference strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305, Cryptococcus neoformans ATCC 208821) and clinical isolates should be used.
-
Media: Strains should be cultured on appropriate media (e.g., Sabouraud Dextrose Agar for Candida and Aspergillus, Yeast Malt Agar for Cryptococcus) at 35°C for 24-48 hours.
-
Inoculum Preparation: Fungal suspensions should be prepared in RPMI-1640 medium and adjusted to a final concentration of 0.5-2.5 x 10³ cells/mL.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of 19,20-epoxycytochalasin Q and each azole (fluconazole, itraconazole, ketoconazole) alone is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Checkerboard Assay for Synergy Testing
The synergistic interaction is evaluated using a checkerboard microdilution assay.
-
Preparation: A 96-well microtiter plate is prepared with serial dilutions of 19,20-epoxycytochalasin Q in the horizontal rows and serial dilutions of the azole in the vertical columns.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Reading: The MIC of each drug in combination is determined as the lowest concentration that inhibits visible fungal growth.
Calculation of the Fractional Inhibitory Concentration Index (FICI)
The FICI is calculated for each combination using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism
-
Visualizing the Mechanisms of Action and Synergy
The following diagrams illustrate the proposed mechanisms of action of 19,20-epoxycytochalasin Q and azoles, as well as their potential synergistic interaction.
References
Structural Revision of 19,20-Epoxycytochalasin D: A Comparative Guide
This guide provides a detailed analysis of the structural revision of 19,20-Epoxycytochalasin D, a fungal metabolite belonging to the cytochalasan class of compounds. Initially isolated from the fungus Xylaria hypoxylon, its structure was later revised based on rigorous spectroscopic and crystallographic evidence. This document outlines the key differences between the originally proposed and the confirmed structures, presents the experimental data supporting the revision, and compares its biological activity with related compounds.
The Structural Revision: From 19(αH) to 19(βH)
The core of the structural revision for this compound lies in the stereochemistry at the C-19 position of the macrocyclic ring. The initially reported structure was proposed as 19(αH), 20(αH)-epoxycytochalasin D. However, subsequent detailed analysis led to its revision as 19(βH), 20(αH)-epoxycytochalasin D [1]. This seemingly minor change in the spatial orientation of a single hydrogen atom has significant implications for the molecule's three-dimensional shape and its interaction with biological targets.
The confirmation of the revised structure was achieved through a combination of advanced spectroscopic methods and, most definitively, by single-crystal X-ray diffraction analysis[1]. These techniques provided unambiguous evidence for the relative configuration of the atoms in the molecule.
Caption: Logical flow from the originally proposed structure to the confirmed revised structure of this compound.
Experimental Protocols for Structural Confirmation
The revision of the structure was not based on a single piece of evidence, but rather on the convergence of data from multiple analytical techniques.
Caption: Experimental workflow for the structural revision and confirmation of this compound.
Experimental Methodologies:
-
Isolation and Purification: The compound was isolated from the fermentation broth of the endophytic fungus Nemania sp. or Xylaria hypoxylon using bioassay-guided fractionation techniques, followed by purification using High-Performance Liquid Chromatography (HPLC)[1].
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the precise molecular formula of the compound, providing the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments was crucial for the detailed structural elucidation:
-
¹H and ¹³C NMR: Identified the types and number of proton and carbon environments in the molecule.
-
HMQC (Heteronuclear Single Quantum Coherence): Correlated directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Established long-range (2-3 bond) correlations between protons and carbons, which was essential for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about the spatial proximity of protons, which was critical in determining the relative stereochemistry, including the revised orientation of the proton at C-19[1].
-
-
Single-Crystal X-ray Diffraction: This was the definitive method used for confirmation. A suitable crystal of the compound was grown and subjected to X-ray diffraction analysis. The resulting electron density map allowed for the unambiguous determination of the three-dimensional arrangement of all atoms in the solid state, confirming the 19(βH), 20(αH) configuration[1].
Comparative Biological Activity
Cytochalasans are known for their potent biological activities, primarily due to their ability to interact with actin, a key component of the eukaryotic cytoskeleton. This interaction disrupts actin polymerization, leading to effects on cell division, morphology, and motility. The cytotoxic and antiplasmodial activities of the revised this compound have been evaluated and compared with other cytochalasans.
Table 1: Comparative Cytotoxicity (IC₅₀ Values)
| Compound | P-388 (Murine Leukemia) | MOLT-4 (Human Leukemia) | BT-549 (Breast Cancer) | LLC-PK11 (Kidney Epithelial) |
| This compound | Potent Activity¹ | 10.0 µM[1] | 7.84 µM[2] | 8.4 µM[2] |
| Cytochalasin D | - | 25 µM[1] | - | - |
| 19,20-Epoxycytochalasin C | - | 8.0 µM[1] | - | - |
| Cytochalasin C | - | 6.0 µM[1] | - | - |
| ¹Specific IC₅₀ value not provided in the search result, but described as "potent"[1]. |
Table 2: Antiplasmodial Activity (IC₅₀ Values)
| Compound | Plasmodium falciparum (3D7 strain) |
| This compound | 29.77 nM[1] |
| Cytochalasin D | 10.58 nM[1] |
The data indicates that this compound exhibits potent cytotoxic activity against various cancer cell lines and significant antiplasmodial activity[1][2]. Its cytotoxicity is comparable to, and in some cases stronger than, its close analogue Cytochalasin D, particularly against the MOLT-4 cell line[1]. The presence of the 19,20-epoxy group appears to be a critical feature for its biological profile.
Caption: Simplified signaling pathway showing how this compound disrupts actin dynamics to induce cytotoxicity.
Conclusion
The structural identity of this compound has been definitively revised to 19(βH), 20(αH)-epoxycytochalasin D through comprehensive spectroscopic and single-crystal X-ray analysis[1]. This correction is vital for accurate structure-activity relationship (SAR) studies and for understanding its molecular interactions. The confirmed structure exhibits potent cytotoxic and antiplasmodial activities, making it a valuable molecule in the ongoing search for novel therapeutic agents[1]. This case underscores the critical importance of rigorous, multi-technique analytical approaches in natural product chemistry to ensure the correct assignment of molecular structures, which is the foundation for all subsequent biological and pharmacological investigations.
References
Safety Operating Guide
Essential Safety and Disposal Plan for 19,20-Epoxycytochalasin D
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the proper handling and disposal of 19,20-Epoxycytochalasin D. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Identification and Safety Precautions
This compound is a potent biological compound with significant health and environmental risks. The Safety Data Sheet (SDS) classifies it as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Cytochalasins as a class are considered highly toxic and potential teratogens. Therefore, handling requires strict adherence to safety protocols to minimize any direct contact or inhalation.
Table 1: Personal Protective Equipment (PPE) and Handling Guidelines
| Item | Specification | Handling Procedure |
| Gloves | Nitrile or other chemically resistant gloves. | Change gloves frequently and immediately if contaminated. |
| Lab Coat | Standard laboratory coat. | To be worn at all times when handling the compound. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes or aerosols. |
| Respiratory | Use in a certified chemical fume hood. | Avoids inhalation of the powdered form. |
| Handling | Avoid generating dust. | Handle as a cytotoxic compound. |
Proper Disposal Procedures
The primary disposal method for this compound is through an approved hazardous waste disposal facility.[1] All waste materials, including contaminated consumables, must be segregated and treated as hazardous waste.
Experimental Protocol: Step-by-Step Disposal of this compound
Objective: To safely collect, inactivate (where feasible), and package this compound waste for disposal by a certified hazardous waste contractor.
Materials:
-
Designated hazardous waste container (clearly labeled)
-
Personal Protective Equipment (PPE) as specified in Table 1
-
Chemical fume hood
-
Bleach solution (10% final concentration) or other institutional-approved decontaminating agent
-
Absorbent pads
-
Sealable plastic bags for solid waste
Procedure:
-
Waste Segregation:
-
Collect all materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste Decontamination (Aqueous Solutions):
-
Working within a chemical fume hood, carefully add a 10% final concentration of bleach to the aqueous liquid waste containing this compound.
-
Allow the solution to sit for a minimum of 30 minutes to facilitate decontamination.
-
Despite this decontamination step, the treated liquid waste must still be disposed of as hazardous chemical waste.
-
-
Solid Waste Disposal:
-
Place all contaminated solid waste (e.g., used vials, contaminated absorbent pads, gloves, etc.) into a sealable, labeled plastic bag.
-
Place this bag into the designated hazardous waste container.
-
-
Spill Cleanup:
-
In case of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, cover the spill with absorbent pads.
-
For powdered spills, gently wet the absorbent pad with water to prevent the powder from becoming airborne.
-
Carefully collect the absorbent material and place it in the hazardous waste container.
-
Clean the spill area with a decontaminating agent (e.g., a strong alkaline cleaner followed by a water rinse, or a 10% bleach solution), absorbing the cleaning solutions with fresh pads and disposing of them as hazardous waste.
-
-
Final Packaging and Labeling:
-
Ensure the hazardous waste container is securely sealed.
-
Label the container clearly with "Hazardous Waste," the name of the chemical ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
-
Waste Pickup:
-
Arrange for the collection of the hazardous waste container by your institution's EHS-approved hazardous waste management service.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
